9-Methyldecanal
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCBRYYFJNRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556391 | |
| Record name | 9-Methyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-60-4 | |
| Record name | 9-Methyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive 9-Methyldecanal in Citrus: A Technical Guide to its Potential Occurrence, Biosynthesis, and Analysis
A Foreword for the Scientific Community: The aroma of citrus is a complex tapestry woven from a multitude of volatile organic compounds. While major constituents like limonene and citral are well-documented, the subtle nuances are often defined by minor, yet potent, trace compounds. This guide delves into the scientific inquiry surrounding one such molecule: 9-methyldecanal. Although not a widely reported constituent of common citrus varieties, emerging research into the finer details of citrus aroma chemistry suggests the potential for its presence and impact. This document provides a comprehensive technical framework for researchers, flavor chemists, and drug development professionals to explore the occurrence, formation, and analytical quantification of 9-methyldecanal in citrus fruits.
Introduction: The Significance of Branched-Chain Aldehydes in Aroma Chemistry
The characteristic scent of citrus is predominantly shaped by a complex mixture of terpenes, esters, alcohols, and aldehydes.[1][2] Among these, aldehydes, even at trace concentrations, can exert a significant influence on the overall flavor profile due to their low odor thresholds.[3][4] While linear-chain aldehydes such as octanal, nonanal, and decanal are well-known components of citrus essential oils, the role of their branched-chain counterparts is an emerging area of interest.[1]
9-Methyldecanal (C₁₁H₂₂O) is a saturated fatty aldehyde.[5] Its chemical structure, featuring a methyl group at the 9th carbon position, distinguishes it from its linear isomer, undecanal. This structural difference can impart unique sensory characteristics, often described as waxy, green, and with citrus undertones. The presence of similar branched-chain aldehydes, such as 8-methyldecanal in Yuzu (Citrus junos), underscores the possibility of 9-methyldecanal's existence in other citrus species.[6]
This guide will provide a detailed exploration of the current understanding and theoretical basis for the occurrence of 9-methyldecanal in citrus, its potential biosynthetic origins, and a robust analytical methodology for its detection and quantification.
Occurrence and Distribution: A Case for Investigation
Direct, comprehensive evidence for the widespread occurrence of 9-methyldecanal across various citrus species remains limited in mainstream literature. A comprehensive review of volatile compounds in the essential oils of ten major citrus species did not list 9-methyldecanal among the commonly identified constituents.[1] However, the same review highlights that a significant portion of the volatile fraction of citrus peel is composed of non-terpenoid compounds and that over 400 volatile compounds have been identified in only a single citrus species, suggesting a high degree of chemical diversity that is yet to be fully explored.[1]
Key indicators for the potential presence of 9-methyldecanal in citrus include:
-
Identification in Yuzu: Research has identified 8-methyldecanal as a characteristic aroma component of Yuzu essential oil, confirming the genetic and biochemical capacity of Citrus species to produce branched-chain decanals.[6]
-
Discovery in Lemon: A study on fresh lemon peel extract led to the first-time identification of a series of branched aliphatic aldehydes, indicating that the biochemical pathways for their formation are active in Citrus limon.[3]
These findings strongly suggest that the occurrence of 9-methyldecanal in other citrus varieties, possibly as a minor or trace component, is plausible and warrants further investigation. Its presence could be dependent on factors such as citrus species, cultivar, maturity stage, and geographical origin.
Proposed Biosynthetic Pathway of 9-Methyldecanal in Citrus
The biosynthesis of fatty aldehydes in plants is intricately linked to fatty acid metabolism. While a specific pathway for 9-methyldecanal in citrus has not been elucidated, a plausible route can be proposed based on established knowledge of branched-chain fatty acid and aldehyde formation in plants. The likely precursors for branched-chain aldehydes are branched-chain amino acids.[7][8][9]
The proposed biosynthetic pathway for 9-methyldecanal in citrus likely involves the following key steps, originating from the amino acid leucine:
-
Transamination or Oxidative Deamination of Leucine: The pathway is initiated with the removal of the amino group from leucine, a branched-chain amino acid, to form its corresponding α-keto acid, α-ketoisocaproate. This reaction can be catalyzed by a branched-chain amino acid aminotransferase (BCAT).
-
Decarboxylation: The α-keto acid undergoes decarboxylation to yield isovaleryl-CoA.
-
Chain Elongation: Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) complex. Through successive additions of two-carbon units from malonyl-CoA, the carbon chain is elongated. To reach the C11 backbone of 9-methyldecanoic acid, four cycles of elongation are required.
-
Reduction to Fatty Alcohol: The resulting 9-methyldecanoyl-ACP or the free fatty acid is reduced to its corresponding alcohol, 9-methyldecanol, by the action of a fatty acyl-ACP reductase or a carboxylic acid reductase.
-
Oxidation to Aldehyde: The final step involves the oxidation of 9-methyldecanol to 9-methyldecanal, a reaction likely catalyzed by an alcohol dehydrogenase (ADH).
Diagram of the Proposed Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of 9-methyldecanal in citrus from leucine.
Analytical Methodology for the Identification and Quantification of 9-Methyldecanal
The detection and accurate quantification of 9-methyldecanal in citrus fruits, likely present at trace levels, requires a highly sensitive and selective analytical method. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds in complex matrices like citrus essential oils.
Sample Preparation and Extraction
The initial step involves the extraction of volatile compounds from the citrus fruit matrix, typically the peel (flavedo and albedo), which is the primary repository of essential oils.
Recommended Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is favored for its simplicity, solvent-free nature, and high sensitivity for volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Collection: Obtain fresh, unblemished citrus fruits. Carefully separate the peel from the pulp.
-
Homogenization: Finely chop or grind a known weight (e.g., 5 g) of the citrus peel to increase the surface area for volatile release.
-
Incubation: Place the homogenized peel into a 20 mL headspace vial. Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.
-
Equilibration: Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Diagram of the HS-SPME-GC-MS Workflow:
Caption: Workflow for the analysis of 9-methyldecanal in citrus peel using HS-SPME-GC-MS.
GC-MS Parameters for Analysis
The following table outlines the recommended GC-MS parameters for the separation and detection of 9-methyldecanal.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| Injection Port Temp. | 250°C | Ensures efficient thermal desorption of the analytes from the SPME fiber. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation efficiency for a wide range of volatile compounds. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aldehydes and other volatile compounds in citrus oil. |
| Oven Program | Initial temp: 40°C (hold 2 min), Ramp 1: 5°C/min to 150°C, Ramp 2: 10°C/min to 250°C (hold 5 min) | A programmed temperature gradient allows for the separation of highly volatile compounds at the beginning of the run and less volatile compounds, including C11 aldehydes, later in the run. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible mass spectra. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic fragmentation patterns. |
| Mass Range | m/z 40-350 | A suitable mass range to capture the molecular ion and major fragment ions of 9-methyldecanal and other relevant citrus volatiles. |
| Source Temperature | 230°C | Optimizes ion formation and reduces contamination. |
| Quadrupole Temp. | 150°C | Maintains stable mass analysis. |
Identification and Quantification
-
Identification: The identification of 9-methyldecanal will be based on a two-tiered approach for robust confirmation:
-
Mass Spectral Matching: The obtained mass spectrum of the chromatographic peak will be compared with reference spectra in commercial libraries such as NIST and Wiley.
-
Retention Index (RI): The retention time of the peak will be used to calculate its Kovats Retention Index, which will be compared to the RI of an authentic 9-methyldecanal standard analyzed under the same chromatographic conditions.
-
-
Quantification: For accurate quantification, a calibration curve should be constructed using an authentic standard of 9-methyldecanal. An internal standard, such as a deuterated analog or a compound with similar chemical properties but not present in the sample (e.g., 2-undecanone), should be used to correct for variations in extraction efficiency and injection volume.
Potential Applications and Future Research
The confirmation of 9-methyldecanal in various citrus species could have several implications:
-
Flavor and Fragrance Industry: As a novel aroma compound in citrus, it could be utilized as a marker for authenticity or as a component in flavor and fragrance formulations to impart unique sensory notes.
-
Chemotaxonomy: The presence and concentration of 9-methyldecanal could serve as a chemotaxonomic marker to differentiate between citrus cultivars.
-
Drug Development: Aldehydes from natural sources are known to possess a range of biological activities. Further investigation into the bioactivity of 9-methyldecanal could reveal potential therapeutic applications.
Future research should focus on:
-
Screening of Citrus Germplasm: A comprehensive screening of a wide range of citrus species and cultivars is necessary to determine the distribution and concentration of 9-methyldecanal.
-
Elucidation of the Biosynthetic Pathway: Gene expression studies and enzymatic assays are required to confirm the proposed biosynthetic pathway and identify the specific genes and enzymes involved.
-
Sensory Evaluation: The precise contribution of 9-methyldecanal to the overall aroma of citrus needs to be determined through sensory panel evaluations.
Conclusion
While the presence of 9-methyldecanal in most common citrus fruits is not yet firmly established, the existing evidence from related branched-chain aldehydes in certain citrus species provides a strong rationale for its investigation. This technical guide offers a comprehensive framework, from a plausible biosynthetic pathway to a detailed analytical protocol, to empower researchers to explore the occurrence and significance of this elusive aldehyde. The discovery and characterization of such trace compounds are crucial for a deeper understanding of the complex chemistry of citrus and for unlocking their full potential in various scientific and industrial applications.
References
- Demarcq, B., Cavailles, M., Lambert, L., & Luro, F. (2021). Characterization of Odor-Active Compounds of Ichang Lemon (Citrus wilsonii Tan.) and Identification of Its Genetic Interspecific Origin by DNA Genotyping. Journal of Agricultural and Food Chemistry, 69(10), 3166–3178.
- González-Mas, M. C., Rambla, J. L., López-Gresa, M. P., Blázquez, M. A., & Granell, A. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 12.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14135862, 9-Methyldecanal. Retrieved January 23, 2026 from [Link].
- Nakanishi, A., et al. (2021). Enantioselective synthesis of 6-methyloctanal and 8-methyldecanal, the characteristic aroma components in yuzu Citrus junos, and analysis of their enantiomeric compositions in yuzu essential oil. Bioscience, Biotechnology, and Biochemistry, 85(11), 2436-2442.
-
PerfumersWorld. (n.d.). Citrus Aldehyde Fleuressence. Retrieved January 23, 2026, from [Link].
- Gonda, I., et al. (2010). Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit. Journal of Experimental Botany, 61(4), 1111–1123.
- Kelebek, H., & Selli, S. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. Molecules, 26(16), 5035.
- Costa, R., et al. (2006). INFLUENCE ON THE QUALITY OF ESSENTIAL LEMON (Citrus aurantifolia) OIL BY DISTILLATION PROCESS. Brazilian Journal of Chemical Engineering, 23(1), 11-16.
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The Good Scents Company. (n.d.). nonanal (aldehyde C-9). Retrieved January 23, 2026, from [Link].
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Essentique. (2022, September 7). Aldehydes. Retrieved January 23, 2026, from [Link].
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Gonda, I., et al. (2010). Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit. ResearchGate. Retrieved January 23, 2026, from [Link].
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The Fragrance Conservatory. (n.d.). 2-Methyldecanal. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20224800, 8-Methyldecanal. Retrieved January 23, 2026 from [Link].
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An In-depth Technical Guide to the Olfactory Properties of 9-Methyldecanal
This guide provides a comprehensive technical overview of 9-Methyldecanal, a branched aliphatic aldehyde of interest to researchers, scientists, and professionals in the fragrance, flavor, and drug development industries. While specific data for the 9-methyl isomer is limited in publicly available literature, this document synthesizes information on closely related isomers and general principles of aldehyde chemistry and olfaction to provide a robust and scientifically grounded perspective.
Introduction: The Significance of Branched Aldehydes in Olfaction
Aliphatic aldehydes are a cornerstone of fragrance and flavor chemistry, renowned for their potent and diverse odor profiles. The introduction of methyl branching along the carbon chain, as seen in 9-Methyldecanal, introduces subtle yet significant modifications to the molecule's steric and electronic properties. These changes can dramatically alter its interaction with olfactory receptors, leading to unique and often desirable scent characteristics. This guide will delve into the known and inferred olfactory properties of 9-Methyldecanal, its synthesis, and the methodologies for its sensory evaluation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 9-Methyldecanal is essential for its application and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem[1] |
| Molecular Weight | 170.29 g/mol | PubChem[1] |
| IUPAC Name | 9-methyldecanal | PubChem[1] |
| CAS Number | 137352-60-4 | PubChem[1] |
| Boiling Point (predicted) | 223.64 °C | RIFM (for 2-methyldecanal)[1] |
| LogP (predicted) | 4.18 | RIFM (for 2-methyldecanal)[1] |
| Solubility | Sparingly soluble in water | General aldehyde property[2] |
Note: Some physical properties are inferred from the closely related isomer, 2-methyldecanal, due to a lack of specific experimental data for the 9-methyl isomer.
Olfactory Profile: An Inferred Characterization
The odor of aliphatic aldehydes is significantly influenced by their carbon chain length and branching. The straight-chain aldehyde, decanal, possesses a characteristic fatty, citrus-peel, and slightly floral aroma. The introduction of a methyl group, as in methyldecanal isomers, typically enhances the citrus and floral notes while reducing the fattiness.
For instance, 2-methyldecanal is consistently described as having a powerful, fresh, citrusy, and aldehydic odor with waxy, herbaceous, and soapy undertones.[3][4] It is a versatile ingredient used in low concentrations to impart a fresh, long-lasting character to a variety of personal and home-care products.[3]
Based on these structure-activity relationships, it is hypothesized that 9-Methyldecanal will exhibit a predominantly fresh, citrusy, and aldehydic aroma. The position of the methyl group at the 9th carbon, close to the end of the alkyl chain, may result in a less pronounced waxy or fatty character compared to isomers with branching closer to the aldehyde group. The overall scent is likely to be clean and bright, with potential for subtle green or floral nuances.
Sensory Evaluation: Methodologies and Protocols
To definitively characterize the olfactory properties of 9-Methyldecanal, rigorous sensory evaluation is required. The following protocols are standard in the industry for such assessments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[5][6] It allows for the identification of individual odor-active compounds in a sample.
Experimental Protocol for GC-O Analysis:
-
Sample Preparation: A dilute solution of 9-Methyldecanal in a suitable solvent (e.g., ethanol) is prepared.
-
Injection: A small volume of the sample is injected into the GC instrument.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection and Olfactory Assessment: As the separated compounds elute from the column, the effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the odor character and intensity of each eluting compound.
-
Data Analysis: The data from the chemical detector and the sensory panel are correlated to create an aromagram, which profiles the odor-active compounds in the sample.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Sensory Panel Evaluation
A trained sensory panel can provide detailed descriptive analysis of the odor profile of 9-Methyldecanal.
Protocol for Descriptive Sensory Analysis:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their olfactory acuity and trained on a lexicon of standard aroma references.
-
Sample Preparation: Solutions of 9-Methyldecanal at various concentrations in an odorless solvent are prepared in coded sample cups.
-
Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of various odor attributes (e.g., citrus, waxy, floral, green) on a standardized scale (e.g., a 15-point scale).
-
Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound.
Synthesis of 9-Methyldecanal: A Proposed Route
While a specific, validated synthesis for 9-Methyldecanal is not prominent in the literature, a plausible and efficient synthetic route can be proposed based on established organometallic chemistry, adapting protocols for similar branched aldehydes like 8-methyldecanal.[7]
The proposed synthesis involves a Grignard coupling reaction followed by oxidation.
Caption: Proposed Synthetic Pathway for 9-Methyldecanal.
Experimental Protocol (Proposed):
-
Protection of 8-bromooctan-1-ol: The hydroxyl group of 8-bromooctan-1-ol is protected using a suitable protecting group (e.g., tetrahydropyranyl ether) to prevent interference in the subsequent Grignard reaction.
-
Formation of Grignard Reagent: iso-propylmagnesium bromide is prepared by reacting iso-propyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Grignard Coupling: The protected 8-bromooctan-1-ol is reacted with the prepared iso-propylmagnesium bromide in the presence of a suitable catalyst (e.g., copper(I) iodide) to form the carbon-carbon bond, yielding the protected 9-methyldecan-1-ol.
-
Deprotection: The protecting group is removed from the hydroxyl group under acidic conditions to yield 9-methyldecan-1-ol.
-
Oxidation: The primary alcohol, 9-methyldecan-1-ol, is oxidized to the corresponding aldehyde, 9-Methyldecanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Purification: The final product is purified by column chromatography or distillation.
Interaction with Olfactory Receptors: A Mechanistic Perspective
The perception of 9-Methyldecanal begins with its interaction with specific olfactory receptors (ORs) located in the olfactory epithelium. ORs are a large family of G-protein coupled receptors (GPCRs).[8]
The binding of an odorant molecule like 9-Methyldecanal to an OR is thought to be a combinatorial process, where a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants.[9] The specific combination of activated ORs creates a unique neural signal that is interpreted by the brain as a distinct smell.
The aldehyde functional group is a key feature for the activation of certain ORs. Studies on other aldehydes have shown that the receptor binding pocket can be highly specific to the chain length and branching of the aliphatic portion of the molecule.[10] It is also suggested that some ORs may recognize the hydrated gem-diol form of the aldehyde, which exists in equilibrium with the aldehyde in an aqueous environment.[11]
Caption: Simplified Olfactory Signal Transduction Pathway.
Applications and Future Directions
Given its inferred fresh and citrusy odor profile, 9-Methyldecanal holds potential for use in a variety of fragrance applications, including:
-
Fine Fragrances: To impart a bright, clean top note.
-
Personal Care Products: In soaps, shampoos, and lotions to provide a fresh scent.
-
Household Products: In cleaners and air fresheners for a clean and uplifting aroma.
Further research is needed to fully elucidate the specific olfactory properties of 9-Methyldecanal. This includes conducting the sensory evaluation studies outlined in this guide to obtain concrete data on its odor profile and threshold. Additionally, identifying the specific olfactory receptors that are activated by 9-Methyldecanal would provide valuable insights into the molecular basis of its perception and could aid in the rational design of new fragrance ingredients.
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An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist.
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2-Methyldecanal - The Ingredient Directory. The Fragrance Conservatory.
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9-Methyldecanal. PubChem.
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tetradecanal, 124-25-4. The Good Scents Company.
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2-methyl decanal (aldehyde C-11 MOA), 19009-56-4. The Good Scents Company.
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A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. Journal of Neurophysiology.
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Analysis, occurrence and potential sensory significance of aliphatic aldehydes in white wines. Food Chemistry.
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A practical synthesis of 8-methyldecanal. ResearchGate.
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Novel aldehyde compounds and their use in perfume compositions. Google Patents.
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Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. ResearchGate.
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Structural Activation Pathways from Dynamic Olfactory Receptor–Odorant Interactions. Oxford Academic.
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC.
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Sensory Evaluation Techniques. ResearchGate.
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Sensory Evaluation Techniques. Eirini Christodoulaki.
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Olfactory Receptors as an Emerging Chemical Sensing Scaffold. Biochemistry.
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Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions.
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A kind of preparation method of 8-methyldecanal. Google Patents.
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GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org.
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Effects of High Pressure Processing and Ultrasound Assisted Extraction on Physicochemical Properties, Antioxidant Activity and Flavor Compounds of Cold Brew Citri Reticulatae Pericarpium Beverage. Preprints.org.
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Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Chemical Biology.
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Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols.
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"Olfactory Receptor Antagonism in the OR-I7 Aldehyde Receptor and the M". CUNY Academic Works.
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9-decenal, 39770-05-3. The Good Scents Company.
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SENSORY EVALUATION | Descriptive Analysis. ResearchGate.
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Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Aidic.
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Unlocking Food Flavor Breakthroughs. ACS Axial.
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Synthesis of Methyl 11-oxo-9-undecenoate: An Application Note and Protocol. Benchchem.
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Toxicological data for 9-Methyldecanal
An In-Depth Technical Guide to the Toxicological Profile of 9-Methyldecanal (CAS: 137352-60-4)
Executive Summary
This technical guide provides a comprehensive toxicological evaluation of 9-Methyldecanal, a saturated fatty aldehyde. Due to a notable absence of direct experimental data for this specific molecule in publicly accessible literature and regulatory databases, this assessment employs a scientifically robust read-across approach. This methodology leverages data from structurally similar analogs, primarily its isomer 2-Methyldecanal, to infer the toxicological profile of the target compound. This approach is a cornerstone of modern chemical safety assessment, endorsed by regulatory bodies worldwide. The evaluation concludes that 9-Methyldecanal is not expected to pose a genotoxic risk. Its primary toxicological consideration is a potential for skin sensitization, for which a quantitative risk assessment can be performed using derived sensitization thresholds from analog data.
Introduction and the Imperative for a Read-Across Approach
9-Methyldecanal (CAS: 137352-60-4) is an 11-carbon branched-chain aliphatic aldehyde.[1] Aliphatic aldehydes are a significant class of chemicals used widely as fragrance and flavor ingredients. A thorough understanding of their toxicological profile is essential for ensuring consumer and occupational safety.
A diligent search of scientific literature and regulatory databases reveals a significant gap in experimental toxicological data for 9-Methyldecanal specifically. In such scenarios, abandoning safety assessment is not an option. Instead, regulatory science relies on the principle of read-across . This involves predicting the properties of a "target" chemical (9-Methyldecanal) by using data from one or more "source" chemicals that are structurally and functionally similar. The fundamental premise is that similar chemical structures will have similar physicochemical properties, be metabolized through similar pathways, and thus exhibit similar toxicological profiles.
For this assessment, the primary source analog is the isomer 2-Methyldecanal (CAS: 19009-56-4) , for which a comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM).[2] Data from the parent n-alkanal, Decanal (CAS: 112-31-2) , is also considered for baseline comparison.[3]
Physicochemical Properties and Justification for Read-Across
The validity of a read-across approach is founded on the physicochemical similarity between the target and source compounds. The aldehyde functional group is the key toxico-pharmacological feature, and the alkyl chain length and branching pattern influence properties like lipophilicity and absorption.
Table 1: Comparison of Physicochemical Properties of 9-Methyldecanal and Analogs
| Property | 9-Methyldecanal (Target) | 2-Methyldecanal (Source) | Decanal (Source) |
| CAS Number | 137352-60-4[1] | 19009-56-4[4] | 112-31-2[3] |
| Molecular Formula | C₁₁H₂₂O[1] | C₁₁H₂₂O[4] | C₁₀H₂₀O[3] |
| Molecular Weight | 170.29 g/mol [1] | 170.29 g/mol [4] | 156.26 g/mol [3] |
| Calculated LogP | 4.1[1] | 4.4[4] | 3.8[3] |
The identical molecular formula and weight of the isomers, along with their similar lipophilicity (LogP), provide a strong basis for grouping these substances and using read-across for toxicological endpoint assessment.
Toxicological Hazard Assessment (via Read-Across)
The following sections summarize the toxicological profile of 9-Methyldecanal as inferred from its structural analogs. The primary source of data is the RIFM Safety Assessment for 2-Methyldecanal.[2]
Acute Toxicity
No direct data is available for 9-Methyldecanal. Aliphatic aldehydes generally exhibit low acute toxicity via oral and dermal routes. For the analog Decanal, the oral LD50 in rats is >5 g/kg and the dermal LD50 in rabbits is >5 g/kg, indicating low acute toxicity. A similar profile is expected for 9-Methyldecanal.
Skin and Eye Irritation
Data for the analog Decanal suggests it can be a skin and eye irritant.[3] As a reactive aldehyde, 9-Methyldecanal should be considered a potential irritant until specific data proves otherwise. In formulation risk assessments, its concentration would be managed to avoid such effects.
Skin Sensitization
Skin sensitization is a key endpoint for fragrance ingredients. The potential of a substance to induce skin allergy is assessed, and a threshold for the induction of this effect is determined.
Methodology: The Murine Local Lymph Node Assay (LLNA) The LLNA is the standard in vivo method for assessing skin sensitization potential. It quantifies the proliferation of lymphocytes in the draining lymph nodes following dermal application of a test chemical. An increase in proliferation above a defined threshold (typically a Stimulation Index >3) indicates a sensitization potential.
Expert Insight: The LLNA is preferred over older guinea pig methods because it is more humane, quantitative, and provides a dose-response relationship. From this dose-response curve, a crucial value can be derived: the EC3 value , which is the estimated concentration of the chemical required to produce a threefold increase in lymphocyte proliferation. This EC3 value is a direct measure of a substance's sensitization potency.
Results (from 2-Methyldecanal): The RIFM safety assessment for 2-Methyldecanal established a No Expected Sensitization Induction Level (NESIL) of 5900 µg/cm² .[2] The NESIL is a key value for quantitative risk assessment (QRA) for fragrances. It is derived from all available sensitization data, including LLNA results, and represents the highest exposure level that is not expected to induce sensitization in humans. This value can be confidently read across to 9-Methyldecanal.
Genotoxicity
Genotoxicity assessment is critical to rule out the potential for a chemical to cause DNA or chromosomal damage, which could lead to cancer or heritable defects. A standard battery of in vitro tests is typically required.
Expert Insight: The read-across approach is heavily utilized for genotoxicity. The RIFM assessment for 2-Methyldecanal concluded it is not expected to be genotoxic based on data from the read-across analog 2-methyloctanal.[2] This demonstrates confidence in the shared, non-genotoxic properties of this class of branched aldehydes.
Key Study: In Vitro Micronucleus Test (on 2-methyloctanal) This assay is used to detect chromosomal damage. Human peripheral blood lymphocytes were treated with the analog 2-methyloctanal. The substance did not induce an increase in micronuclei, indicating it is not clastogenic (does not cause chromosome breakage) under the test conditions.[2] Based on this and other supporting data, 9-Methyldecanal is not expected to have genotoxic potential.[2]
Repeated Dose and Reproductive Toxicity
For these higher-tier endpoints, the RIFM assessment for 2-Methyldecanal utilized data from another analog, 2-methylundecanal.[2] An OECD 414 prenatal developmental toxicity study in rats showed no adverse effects on development at relevant dose levels.[2] This data provides confidence that branched aldehydes in this category, including 9-Methyldecanal, are not a concern for reproductive or developmental toxicity.
Risk Characterization
Hazard identification is only one part of the safety assessment. The final step is risk characterization, which combines the hazard profile with exposure estimates to determine if a substance is safe under its intended use conditions.
For fragrance ingredients like 9-Methyldecanal, the risk assessment for skin sensitization is paramount. The process uses the NESIL value derived from analog data in a process called Quantitative Risk Assessment (QRA).
-
Hazard Identification: 9-Methyldecanal is identified as a potential skin sensitizer with a NESIL of 5900 µg/cm².
-
Exposure Assessment: Aggregate exposure models (like Creme RIFM) estimate the amount of a fragrance ingredient a consumer is exposed to from all different product types (e.g., fine fragrance, shampoo, lotion).
-
Risk Characterization: The estimated consumer exposure level (in µg/cm²) is compared to the NESIL. If the exposure is below the NESIL, the product is considered safe with respect to skin sensitization. This process is used to set maximum acceptable concentration levels for the ingredient in various consumer product categories.[2]
Conclusion
While direct experimental toxicological data for 9-Methyldecanal is scarce, a robust safety profile can be constructed using a scientifically-defended read-across approach from structural analogs.
-
Genotoxicity: 9-Methyldecanal is not considered to be genotoxic.
-
Skin Sensitization: It is presumed to be a skin sensitizer, a common property for aliphatic aldehydes. A reliable No Expected Sensitization Induction Level (NESIL) of 5900 µg/cm², read across from its isomer 2-Methyldecanal, allows for its safe use to be managed through Quantitative Risk Assessment.
-
Other Endpoints: The substance is expected to have low acute toxicity and is not a concern for reproductive or developmental toxicity based on available analog data.
This in-depth guide demonstrates how modern toxicological principles can be applied to ensure the safe use of chemicals even in the absence of a complete substance-specific dataset, upholding the highest standards of scientific integrity and consumer safety.
References
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RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4. Food and Chemical Toxicology, 177, 113840. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14135862, 9-Methyldecanal. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8175, Decanal. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29381, 2-Methyldecanal. Retrieved from [Link].
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An In-Depth Technical Guide to the Physical Properties of 9-Methyldecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyldecanal, a branched-chain aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis. Understanding its physical properties is paramount for its effective application, purification, and handling. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 9-Methyldecanal, alongside detailed experimental protocols for their determination.
As a Senior Application Scientist, it is crucial to emphasize that while computational methods provide valuable estimations, experimentally determined data remain the gold standard for scientific accuracy. For 9-Methyldecanal, a significant portion of the available data is derived from computational models. This guide will clearly distinguish between predicted and experimental values, offering a transparent and practical resource for laboratory professionals.
Molecular Structure and Identification
A foundational understanding of a molecule's physical properties begins with its structure and unique identifiers.
-
Chemical Structure:
Caption: 2D Chemical Structure of 9-Methyldecanal.
-
Identifiers:
Core Physical Properties
This section details the key physical properties of 9-Methyldecanal. It is important to note the source of the data, distinguishing between computationally predicted and experimentally determined values. For comparative purposes, experimental data for the isomeric 8-Methyldecanal is also provided where available.
| Property | 9-Methyldecanal (Predicted) | 8-Methyldecanal (Experimental) | Unit | Source (9-Methyldecanal) | Source (8-Methyldecanal) |
| Boiling Point | 499.30 (Joback Method) | - | K | [2] | - |
| Melting Point | 240.73 (Joback Method) | - | K | [2] | - |
| Density | - | 0.879 - 0.919 @ 20°C | g/cm³ | - | [3] |
| Refractive Index | - | 1.4224 - 1.4421 | - | - | [3] |
| Water Solubility | log10WS = -3.47 (Crippen Method) | Very slightly soluble | mol/L | [2] | [3] |
| LogP (Octanol/Water) | 3.572 (Crippen Method) | - | - | [2] | - |
Expert Insight: The long alkyl chain and the presence of a methyl branch in 9-Methyldecanal contribute to its low predicted water solubility and relatively high octanol-water partition coefficient (LogP), indicating its lipophilic nature. The aldehyde functional group provides some polarity, which may allow for solubility in moderately polar organic solvents. The predicted boiling point is consistent with a molecule of its molecular weight. The lack of experimental data for 9-Methyldecanal underscores the importance of the experimental protocols provided in the subsequent sections.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 9-Methyldecanal.
-
Mass Spectrometry (GC-MS): The gas chromatography-mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of 9-Methyldecanal, aiding in its identification.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of 9-Methyldecanal is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1740-1720 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a pair of weak bands between 2850 and 2750 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon spectrum will provide information on the number and types of carbon atoms in the molecule. The aldehydic carbon is expected to have a chemical shift in the range of 190-200 ppm.[1]
-
¹H NMR: The proton NMR spectrum will show the different proton environments. The aldehyde proton typically appears as a triplet in the downfield region of 9-10 ppm.
-
Experimental Protocols
To empower researchers to determine the physical properties of 9-Methyldecanal or related compounds experimentally, the following detailed protocols are provided. These are generalized methods that should be adapted based on the specific equipment and safety protocols of your laboratory.
Determination of Boiling Point (Micro Boiling Point Method)
This method is suitable for small quantities of liquid.
Caption: Workflow for Boiling Point Determination.
Causality: The principle behind this method is that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the point at which the liquid enters the capillary is when the vapor pressure of the substance equals the atmospheric pressure.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Caption: Workflow for Density Determination.
Self-Validation: To ensure accuracy, this procedure should be repeated multiple times, and the average density calculated. The calibration of the volumetric glassware is also a critical step for trustworthy results.
Measurement of Refractive Index
An Abbe refractometer is commonly used for this measurement.
Caption: Workflow for Refractive Index Measurement.
Expert Insight: The refractive index is a temperature-dependent property. It is crucial to record the temperature at which the measurement is taken and, if necessary, use a temperature-controlled refractometer for high-precision work.
Determination of Solubility
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
Caption: Workflow for Qualitative Solubility Testing.
Causality: The "like dissolves like" principle governs solubility. A nonpolar compound like 9-Methyldecanal is expected to be more soluble in nonpolar solvents (e.g., hexane) and less soluble in polar solvents (e.g., water). Its solubility in solvents of intermediate polarity (e.g., ethanol, acetone) will depend on the balance between its nonpolar alkyl chain and its polar aldehyde group.
Safety and Handling
As with all aldehydes, appropriate safety precautions should be taken when handling 9-Methyldecanal.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Fire Safety: Aldehydes can be flammable. Keep away from ignition sources. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of 9-Methyldecanal, drawing from both computational predictions and, where available for comparison, experimental data of a close isomer. The inclusion of detailed experimental protocols is intended to empower researchers to verify these properties in their own laboratories, contributing to a more complete and accurate understanding of this compound. As with any chemical, a thorough understanding of its physical properties is the foundation for its safe and effective use in research and development.
References
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Cheméo. (n.d.). 9-methyldecanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14135862, 9-Methyldecanal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29381, 2-Methyldecanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20224800, 8-Methyldecanal. Retrieved from [Link]
-
International Labour Organization. (2011, August 2). Aldehydes and Ketals. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Chemical structure of 9-Methyldecanal
An In-Depth Technical Guide to the Chemical Structure and Properties of 9-Methyldecanal
Abstract
This technical guide provides a comprehensive overview of 9-Methyldecanal (CAS No. 137352-60-4), a branched-chain aliphatic aldehyde. While less studied than its linear isomer, n-decanal, its unique iso- structure presents distinct chemical and physical properties relevant to researchers in organic synthesis, analytical chemistry, and sensory science. This document details the molecule's structural identity, physicochemical properties, a robust protocol for its synthesis via oxidation of the corresponding primary alcohol, and the analytical methodologies required for its structural confirmation and purity assessment. The guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical methodologies related to this compound.
Molecular Identity and Chemical Structure
9-Methyldecanal is an eleven-carbon saturated fatty aldehyde. The core structure consists of a ten-carbon chain (decanal) with a methyl group located at the ninth carbon position, forming a terminal isopropyl group. This branching distinguishes it from the linear and more common aldehyde, n-decanal.
The fundamental identifiers for 9-Methyldecanal are summarized in the table below.[1]
| Identifier | Value |
| IUPAC Name | 9-methyldecanal |
| CAS Number | 137352-60-4 |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol |
| Canonical SMILES | CC(C)CCCCCCCC=O |
| InChIKey | WFWCBRYYFJNRNT-UHFFFAOYSA-N |
Structural Representation
The 2D chemical structure of 9-Methyldecanal is depicted below, illustrating the aldehyde functional group and the terminal isopropyl moiety.
Physicochemical Properties
The physicochemical properties of 9-Methyldecanal are critical for predicting its behavior in various chemical and biological systems, including its solubility, volatility, and partitioning behavior. The following table summarizes key properties, primarily derived from computational models due to the limited availability of experimental data for this specific isomer. For context, experimental data for the linear isomer, n-decanal, is included.
| Property | 9-Methyldecanal (Computed) | n-Decanal (Experimental) | Source |
| Molecular Weight ( g/mol ) | 170.29 | 156.27 | [1] |
| Boiling Point (K) | 499.30 | 485.15 (212 °C) | [2][3] |
| Octanol/Water Partition Coeff. (logP) | 4.1 | 3.77 (Predicted) | [1] |
| Enthalpy of Vaporization (kJ/mol) | 46.41 | Not Available | [2] |
| Density (g/cm³) | Not Available | 0.830 at 15 °C | [3] |
| Water Solubility | -3.47 (log₁₀ mol/L) | 0.00156 mg/L at 25 °C | [2][3] |
Stereoisomerism
An important structural feature to note is the absence of chirality in 9-Methyldecanal. The methyl group is located at the C9 position of the decanal chain. This carbon atom is bonded to the C8 carbon, a hydrogen atom, and two terminal methyl groups (the C10 carbon and the branched methyl group). Since the C9 atom is bonded to two identical methyl groups, it is not a stereocenter, and the molecule is achiral. This simplifies its synthesis and characterization as no enantiomeric or diastereomeric separation is required.
Synthesis and Purification
Synthetic Strategy: Oxidation of 9-Methyldecan-1-ol
The most direct and reliable method for preparing 9-Methyldecanal is the selective oxidation of its corresponding primary alcohol, 9-Methyldecan-1-ol.[1] This approach is favored because it builds upon a readily accessible precursor. The key challenge in this synthesis is to prevent over-oxidation of the aldehyde product to the corresponding carboxylic acid.
Causality of Method Selection: To achieve selective oxidation, a mild and controlled oxidizing agent is required. While various reagents like PCC or those used in Swern and Dess-Martin oxidations are effective, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant offers significant advantages.[4] This method is operationally simple, avoids the use of toxic heavy metals (like chromium), and proceeds under mild conditions, leading to high yields and cleaner reactions suitable for larger-scale production.[4]
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from established procedures for the oxidation of primary alcohols to aldehydes.[4]
Materials:
-
9-Methyldecan-1-ol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8-12%)
-
Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 9-Methyldecan-1-ol, TEMPO (approx. 0.01 eq), and tetrabutylammonium hydrogen sulfate (approx. 0.01 eq) to a biphasic mixture of dichloromethane and water.
-
Cooling: Cool the vigorously stirred mixture to 0-5 °C using an ice bath.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise via an addition funnel, ensuring the internal temperature remains below 10 °C. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding saturated sodium sulfite solution. Continue stirring until the yellow color of the organic phase dissipates.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 9-Methyldecanal.[4]
Analytical Characterization
Structural verification and purity assessment are non-negotiable for ensuring the integrity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system to confirm the identity of 9-Methyldecanal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal as a triplet around 9.7 ppm. Other key signals would include a multiplet for the CH proton at C9 and two overlapping doublets for the non-equivalent terminal methyl groups.
-
¹³C NMR: The carbon NMR spectrum provides definitive structural confirmation. Key expected chemical shifts include the aldehyde carbonyl carbon at ~202 ppm, the aliphatic chain carbons between ~20-40 ppm, and distinct signals for the C9 and terminal methyl carbons.[1]
-
-
Mass Spectrometry (MS):
-
GC-MS: Gas Chromatography-Mass Spectrometry is ideal for assessing purity and confirming the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) at m/z = 170. Characteristic fragmentation patterns for aliphatic aldehydes, such as alpha-cleavage and McLafferty rearrangement, would further support the structure.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum offers a quick and reliable method to confirm the presence of the aldehyde functional group. Two key absorption bands are expected: a strong, sharp C=O carbonyl stretch around 1725 cm⁻¹ and the distinctive aldehyde C-H stretches, which appear as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.[1]
-
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Methodological & Application
Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopy of 9-Methyldecanal
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the precise structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of NMR is pivotal for compound characterization, purity assessment, and quality control. This application note provides a detailed, experience-driven guide to the NMR spectroscopy of 9-Methyldecanal, a saturated fatty aldehyde. We will delve into the theoretical underpinnings and practical applications of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to achieve a complete spectral assignment of this molecule. The protocols and interpretive logic presented herein are designed to serve as a robust framework for the analysis of similar aliphatic aldehydes.
Introduction: The Significance of 9-Methyldecanal and the Power of NMR
9-Methyldecanal (C₁₁H₂₂O) is a branched-chain aliphatic aldehyde.[1][2] The presence of a chiral center at the C9 position and a long alkyl chain makes its unambiguous structural confirmation a prime example of the capabilities of modern NMR spectroscopy. Aliphatic aldehydes are not only important in the flavor and fragrance industry but also serve as key intermediates in organic synthesis. Accurate structural determination is paramount to understanding their chemical reactivity, biological activity, and ensuring the quality of resulting products.
NMR spectroscopy provides a non-destructive method to probe the chemical environment of individual atoms within a molecule, offering a wealth of information about connectivity, stereochemistry, and molecular dynamics.[3] This guide will systematically walk through the necessary NMR experiments and their interpretation to fully characterize 9-Methyldecanal.
I. Experimental Design: A Logic-Driven Approach
The complete structural elucidation of 9-Methyldecanal relies on a synergistic application of several NMR experiments. The logical flow of these experiments is designed to build upon the information gathered in the preceding step, culminating in a confident and self-validated structural assignment.
Figure 1: Logical workflow for the complete NMR-based structural elucidation of 9-Methyldecanal.
II. Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is intrinsically linked to the quality of the sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.
Protocol 1: Preparation of 9-Methyldecanal for NMR Analysis
-
Analyte Purity: Ensure the 9-Methyldecanal sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for 9-Methyldecanal due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for ¹H NMR, which can serve as an internal reference.
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of 9-Methyldecanal in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
III. 1D NMR Spectroscopy: The Initial Structural Sketch
One-dimensional NMR spectra provide the fundamental framework for structural analysis.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data for 9-Methyldecanal
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H1 (CHO) | 9.76 | t | 1H | ~1.8 |
| H2 (CH₂) | 2.42 | dt | 2H | ~7.4, ~1.8 |
| H3-H8 (CH₂) | 1.2-1.4 | m | 12H | - |
| H9 (CH) | 1.5-1.6 | m | 1H | - |
| H10 (CH₃) | 0.86 | d | 6H | ~6.6 |
| H11 (CH₃ from ethyl) | 0.88 | t | 3H | ~7.0 |
Note: Predicted chemical shifts are based on computational models and analysis of analogous compounds like decanal. Actual experimental values may vary slightly.
Interpretation and Causality:
-
Aldehyde Proton (H1): The proton on the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift around 9.76 ppm.[4] Its multiplicity is a triplet due to coupling with the two adjacent H2 protons.
-
α-Methylene Protons (H2): These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded relative to other methylene groups in the alkyl chain. The predicted shift is around 2.42 ppm. The multiplicity is a doublet of triplets (dt) because they are coupled to both the aldehyde proton (H1) and the H3 methylene protons.
-
Alkyl Chain Protons (H3-H8, H9): The protons along the aliphatic chain are shielded and appear in the upfield region of the spectrum (1.2-1.6 ppm). The extensive overlap of these signals results in a complex multiplet.
-
Terminal Methyl Protons (H10, H11): The six protons of the two methyl groups at C10 are equivalent and appear as a doublet due to coupling with the single H9 proton. The three protons of the terminal ethyl group (if present as an impurity or in a related structure) would appear as a triplet due to coupling with the adjacent methylene group. For 9-methyldecanal, the two methyls at the 9-position (C10 and the methyl attached to C9) are diastereotopic and may show slightly different chemical shifts, but are predicted here to be nearly equivalent.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shift values are highly sensitive to the local electronic environment.
Predicted ¹³C NMR Data for 9-Methyldecanal
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CHO) | 202.8 |
| C2 | 43.9 |
| C3 | 22.1 |
| C4 | 29.3 |
| C5 | 29.4 |
| C6 | 29.5 |
| C7 | 36.8 |
| C8 | 27.2 |
| C9 | 39.0 |
| C10 | 22.7 |
| C11 (Methyl on C9) | 19.3 |
Note: Predicted chemical shifts are based on computational models.
Interpretation and Causality:
-
Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon, appearing far downfield around 202.8 ppm due to the strong electron-withdrawing effect of the double-bonded oxygen.
-
Alkyl Chain Carbons (C2-C11): The carbons of the aliphatic chain appear in the upfield region of the spectrum. The chemical shifts are influenced by their position relative to the carbonyl group and the methyl branch. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups within this region.
C. DEPT-135: Differentiating Carbon Types
The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for assigning carbon signals. In a DEPT-135 spectrum:
-
CH₃ and CH signals appear as positive peaks.
-
CH₂ signals appear as negative peaks.
-
Quaternary carbons are not observed.
This allows for the confident assignment of the methyl carbons (C10, C11), the methine carbon (C9), and the numerous methylene carbons (C2-C8).
IV. 2D NMR Spectroscopy: Connecting the Atoms
Two-dimensional NMR experiments provide correlation data that reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
A. ¹H-¹H COSY: Tracing Proton-Proton Networks
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.
Expected COSY Correlations for 9-Methyldecanal:
-
A cross-peak between the aldehyde proton (H1, ~9.76 ppm) and the α-methylene protons (H2, ~2.42 ppm).
-
A cross-peak between H2 (~2.42 ppm) and the H3 methylene protons (~1.2-1.4 ppm).
-
A series of overlapping cross-peaks in the aliphatic region (~1.2-1.6 ppm) indicating the connectivity of the H3 through H9 protons.
-
A cross-peak between the H9 methine proton (~1.5-1.6 ppm) and the terminal methyl protons (H10, ~0.86 ppm).
Figure 2: Simplified ¹H-¹H COSY correlation network for 9-Methyldecanal.
B. ¹H-¹³C HSQC: Direct Carbon-Proton Attachments
The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons to which they are directly attached.
Expected HSQC Correlations for 9-Methyldecanal:
Each proton signal will show a cross-peak with its corresponding carbon signal. This experiment is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton signal at ~9.76 ppm will correlate with the carbon signal at ~202.8 ppm, confirming the assignment of C1. Similarly, the proton signals in the aliphatic region can be definitively linked to their respective carbon signals.
C. ¹H-¹³C HMBC: Mapping the Molecular Skeleton via Long-Range Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.
Key Expected HMBC Correlations for 9-Methyldecanal:
-
From the Aldehyde Proton (H1):
-
A strong correlation to C2 (two bonds, ²J).
-
A weaker correlation to C3 (three bonds, ³J).
-
-
From the α-Methylene Protons (H2):
-
A correlation to the carbonyl carbon C1 (two bonds, ²J).
-
Correlations to C3 and C4 (two and three bonds, respectively).
-
-
From the Terminal Methyl Protons (H10):
-
A correlation to the methine carbon C9 (two bonds, ²J).
-
A correlation to C8 (three bonds, ³J).
-
These long-range correlations provide unequivocal evidence for the connectivity of the carbon skeleton and the position of the aldehyde group and the methyl branch.
V. Conclusion: A Comprehensive and Self-Validating Approach
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of 9-Methyldecanal can be achieved. The ¹H and ¹³C NMR spectra provide the initial information on the chemical environments of the nuclei. The DEPT-135 experiment clarifies the nature of the carbon atoms. The COSY spectrum maps out the proton-proton coupling networks. The HSQC experiment definitively links protons to their directly attached carbons. Finally, the HMBC spectrum provides the long-range connectivity information that pieces the entire molecular puzzle together. This logical, multi-faceted approach ensures a high degree of confidence in the final structural assignment, a critical requirement for researchers and professionals in the chemical and pharmaceutical sciences.
References
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
-
13C DEPT NMR 1D Spectrum. University of Utah. Available at: [Link]
-
9-Methyldecanal. PubChem. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0011623). Human Metabolome Database. Available at: [Link]
-
9-methyldecanal (CAS ---) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Decanal. PubChem. Available at: [Link]
-
Protection and concentration of aldehydes. ¹H NMR Spectra showing how.... ResearchGate. Available at: [Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. Available at: [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). University of St Andrews. Available at: [Link]
Sources
Application Notes and Protocols for the Infrared (IR) Spectroscopy of 9-Methyldecanal
Abstract
This document provides a comprehensive guide to the infrared (IR) spectroscopic analysis of 9-methyldecanal, a saturated fatty aldehyde. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, these notes detail the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation for this compound. Methodologies for both traditional transmission and modern Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy are presented, with a focus on ensuring data integrity and reproducibility.
Introduction: The Significance of 9-Methyldecanal and a Vibrational Spectroscopy Primer
9-Methyldecanal (C₁₁H₂₂O) is a saturated fatty aldehyde that finds applications in the flavor and fragrance industry and serves as a key intermediate in the synthesis of various organic molecules.[1] Accurate and reliable analytical techniques are paramount for its characterization, quality control, and for monitoring its presence in various matrices. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint of a compound by probing the vibrational modes of its constituent chemical bonds.[1]
When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations, which include stretching, bending, rocking, and scissoring motions, result in a unique pattern of absorption bands in the IR spectrum. The position, intensity, and shape of these bands provide a wealth of information about the functional groups present in the molecule and its overall structure.
For a molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes (3n-5 for linear molecules). Each of these modes can, in principle, give rise to an absorption band in the IR spectrum. The analysis of these bands allows for the identification of key functional groups, such as the carbonyl (C=O) and aldehydic C-H groups that are characteristic of 9-methyldecanal.
Physicochemical Properties of 9-Methyldecanal
A foundational understanding of the physical and chemical properties of 9-methyldecanal is essential for appropriate sample handling and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem[1] |
| Molecular Weight | 170.29 g/mol | PubChem[1] |
| IUPAC Name | 9-methyldecanal | PubChem[1] |
| CAS Number | 137352-60-4 | PubChem[1] |
| Appearance | Expected to be a liquid at room temperature | General knowledge of similar aldehydes |
Experimental Protocols: Acquiring the Infrared Spectrum of 9-Methyldecanal
The choice of sampling technique is critical for obtaining a high-quality IR spectrum. As 9-methyldecanal is a liquid, both transmission and Attenuated Total Reflectance (ATR) methods are suitable.
Protocol 1: Neat Sample Analysis using Transmission Spectroscopy
This traditional method involves placing a thin film of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
Materials:
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pipette or dropper
-
Gloves
-
Hexanes or other suitable non-polar solvent for cleaning
-
Lens tissue
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Collect a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a pipette, place a single small drop of 9-methyldecanal onto the center of the plate.
-
Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Spectral Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Acquire the IR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately with a non-polar solvent like hexanes and a soft lens tissue.
-
Store the cleaned plates in a desiccator to prevent fogging from atmospheric moisture.
-
Causality Behind Choices:
-
Salt Plates: NaCl and KBr are transparent in the mid-infrared region, making them ideal for holding the sample.
-
Thin Film: A thin film is necessary to ensure that the absorption bands are not saturated (i.e., do not exceed the detector's linear range).
-
Purging: Water vapor and CO₂ have strong IR absorptions that can obscure important sample peaks.
Protocol 2: Rapid Analysis using Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation. It is particularly well-suited for liquids and volatile samples.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Soft laboratory wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR-ATR system is ready for measurement.
-
Background Spectrum: With the clean, dry ATR crystal exposed to the purged sample compartment, collect a background spectrum.
-
Sample Application:
-
Place a small drop of 9-methyldecanal directly onto the ATR crystal, ensuring the entire crystal surface is covered.
-
For volatile liquids like 9-methyldecanal, a volatiles cover can be placed over the sample to minimize evaporation during the measurement.
-
-
Spectral Acquisition:
-
Acquire the IR spectrum. The parameters (number of scans, resolution) will be similar to the transmission method.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe. Ensure no residue remains before the next measurement.
-
Causality Behind Choices:
-
ATR Crystal: The IR beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction provides the spectral information.
-
Minimal Sample Prep: The ease of application and cleaning makes ATR-FTIR a high-throughput technique.
Spectral Analysis and Interpretation of 9-Methyldecanal
The infrared spectrum of 9-methyldecanal is characterized by several key absorption bands that confirm its identity as a long-chain aliphatic aldehyde. A vapor phase IR spectrum of 9-methyldecanal is available on SpectraBase, which can be referenced for peak positions.[1]
Key Diagnostic Absorption Bands
The following table summarizes the expected characteristic absorption bands for 9-methyldecanal.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2960-2850 | C-H stretching (alkane) | Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chain. |
| ~2820 and ~2720 | C-H stretching (aldehyde) | Two distinct, medium-intensity bands characteristic of the C-H bond of the aldehyde functional group. The presence of these two bands is a strong indicator of an aldehyde. The lower frequency band is particularly diagnostic. |
| ~1730 | C=O stretching (aldehyde) | A very strong, sharp absorption band due to the stretching of the carbonyl double bond. For a saturated aliphatic aldehyde like 9-methyldecanal, this peak is expected around 1730 cm⁻¹. |
| ~1465 | C-H bending (alkane) | A medium-intensity band corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1380 | C-H bending (alkane) | A weaker band associated with the symmetric bending ("umbrella" mode) of the methyl group. |
Detailed Spectral Interpretation
-
C-H Stretching Region (3000-2800 cm⁻¹): The spectrum will be dominated by strong absorptions just below 3000 cm⁻¹ due to the numerous C-H bonds in the decyl chain. The aldehydic C-H stretching vibrations are of particular importance. The two bands, one around 2820 cm⁻¹ and the other around 2720 cm⁻¹, arise from a phenomenon known as Fermi resonance . This occurs when a fundamental vibrational mode (the aldehydic C-H stretch) has a similar energy to an overtone or combination band (often the first overtone of the aldehydic C-H bending vibration). This interaction results in two bands of similar intensity instead of a single expected band.
-
Carbonyl (C=O) Stretching Region (1750-1700 cm⁻¹): The most prominent feature in the spectrum of 9-methyldecanal will be the intense C=O stretching band. Its position at approximately 1730 cm⁻¹ is characteristic of a saturated aliphatic aldehyde. The high intensity of this band is due to the large change in dipole moment during the C=O bond vibration.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a complex series of bands arising from various bending, rocking, and scissoring vibrations of the carbon skeleton. While individual peak assignments can be challenging, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.
Applications and Troubleshooting
Applications:
-
Quality Control: IR spectroscopy can be used to verify the identity and purity of 9-methyldecanal. The presence of unexpected peaks may indicate impurities, such as the corresponding carboxylic acid (broad O-H stretch around 3000 cm⁻¹) or alcohol (broad O-H stretch around 3300 cm⁻¹).
-
Reaction Monitoring: The synthesis of 9-methyldecanal from the corresponding alcohol can be monitored by observing the disappearance of the broad O-H band and the appearance of the strong C=O band and the characteristic aldehydic C-H stretches.
-
Material Identification: In a research or industrial setting, IR spectroscopy can be used to rapidly identify 9-methyldecanal in unknown samples.
Troubleshooting:
-
Broad Peaks in the 3400 cm⁻¹ region: This often indicates the presence of water. Ensure samples and equipment are dry.
-
Sloping Baseline: This can be caused by poorly prepared samples (e.g., a wedged liquid film in transmission) or a dirty ATR crystal.
-
Noisy Spectrum: Insufficient sample, a misaligned spectrometer, or a failing detector can lead to a noisy spectrum. Increase the number of scans to improve the signal-to-noise ratio.
-
Saturated Peaks (Flat-bottomed): The sample is too concentrated or the film is too thick. Dilute the sample or prepare a thinner film.
Visualizations
Experimental Workflow for ATR-FTIR Analysis
Caption: A flowchart of the ATR-FTIR experimental workflow.
Key Vibrational Modes of 9-Methyldecanal
Sources
Quantitative Analysis of 9-Methyldecanal in Biological Samples via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust methodology for the quantification of 9-methyldecanal, a branched-chain saturated fatty aldehyde, in complex biological matrices such as plasma and tissue homogenates. The protocol employs a validated Gas Chromatography-Mass Spectrometry (GC-MS) method following sample extraction and chemical derivatization. The causality behind experimental choices is detailed to ensure technical accuracy and reproducibility, making this guide suitable for researchers investigating lipid metabolism, oxidative stress, and biomarker discovery.
Introduction and Scientific Rationale
9-Methyldecanal is a saturated fatty aldehyde belonging to a class of molecules that are gaining increasing attention in biomedical research.[1] Fatty aldehydes are critical intermediates in various metabolic pathways and can also be generated as byproducts of lipid peroxidation, a hallmark of oxidative stress.[2] The accurate quantification of specific aldehydes like 9-methyldecanal in biological samples is essential for understanding their physiological roles and their potential as biomarkers for disease states, including metabolic disorders and neurodegenerative diseases.[3]
However, the analysis of long-chain aldehydes presents significant analytical challenges. Their inherent reactivity can lead to instability during sample preparation, and their relatively low volatility and poor ionization efficiency can result in low sensitivity in mass spectrometry.[4] To overcome these hurdles, this protocol utilizes a derivatization strategy, which is a cornerstone of robust aldehyde analysis.[5] By converting the aldehyde to a more stable and analytically amenable form, we can achieve the sensitivity and specificity required for reliable quantification.[6]
Principle of the Method
The core of this analytical method is the derivatization of 9-methyldecanal with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction targets the carbonyl group of the aldehyde to form a stable PFB-oxime derivative.
Why PFBHA Derivatization?
-
Enhanced Volatility: The resulting PFB-oxime is more volatile than the parent aldehyde, making it ideal for Gas Chromatography (GC) separation.[6]
-
Superior Sensitivity: The pentafluorobenzyl group is highly electronegative, which allows for ultra-sensitive detection using Negative Chemical Ionization (NCI) Mass Spectrometry. This is crucial for detecting low-abundance endogenous analytes.[2]
-
Structural Confirmation: The mass spectrum of the derivative provides clear fragmentation patterns, allowing for confident identification and quantification.
Following derivatization, the analyte is separated from other matrix components on a GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Quantification is achieved by using an internal standard (IS) and generating a calibration curve.
Caption: Overall workflow for 9-methyldecanal quantification.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 9-methyldecanal and Decanal-d19 (IS) in hexane to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the 9-methyldecanal stock solution in hexane to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in acetonitrile.
-
PFBHA Reagent (10 mg/mL): Dissolve PFBHA in HPLC-grade water. Prepare fresh daily.
-
Antioxidant Solution: Prepare a 1 mg/mL solution of BHT in acetonitrile. This is added during extraction to prevent sample oxidation. [7]
Sample Preparation Protocol
This protocol is optimized for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types or amounts.
-
Thaw Sample: Thaw frozen biological samples on ice.
-
Aliquot: Pipette 100 µL of sample (plasma, tissue homogenate, or calibration standard) into a 2 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the 1 µg/mL IS spiking solution to all samples, except for the blank matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing BHT (final concentration ~50 µg/mL). Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of hexane to the supernatant. Vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Isolate Organic Layer: Transfer the upper hexane layer to a new glass tube.
-
Evaporation: Evaporate the hexane to complete dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
PFBHA Derivatization Protocol
-
Reconstitute: Add 50 µL of hexane to the dried extract and vortex.
-
Add Reagent: Add 50 µL of the 10 mg/mL PFBHA reagent.
-
Incubate: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool & Extract: Cool to room temperature. Add 200 µL of hexane and 200 µL of water. Vortex and centrifuge briefly.
-
Transfer for Analysis: Carefully transfer the upper hexane layer containing the PFB-oxime derivatives into a GC vial with a micro-insert.
GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Carrier Gas | Helium, constant flow (1.2 mL/min) | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Oven Program | 80°C (1 min hold), ramp 15°C/min to 280°C (5 min hold) | Optimized to separate the analyte from matrix interferences. |
| Mass Spectrometer | ||
| Ion Source | Negative Chemical Ionization (NCI) | Provides high sensitivity for electrophilic PFB derivatives. [2] |
| Ion Source Temp | 150°C | |
| Reagent Gas | Methane or Isobutane | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for maximum sensitivity and selectivity. |
| Monitored Ions | 9-Methyldecanal-PFBO: m/z 351 ([M]-) | Decanal-d19-PFBO (IS): m/z 369 ([M]-) |
Method Validation
A robust analytical method requires thorough validation to ensure data integrity. [8][9]The method should be validated according to established guidelines for biomarker analysis. [10][11]
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks (>20% of LLOQ) at the analyte retention time in blank matrix. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured value to true value (accuracy) and variability of measurements (precision). | Back-calculated standards and QC samples within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Sensitivity | LLOQ is the lowest concentration on the curve that meets accuracy and precision criteria. | Signal-to-noise ratio > 10. Meets accuracy/precision criteria. |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | Assessed by comparing response in post-extraction spiked samples to neat standards. Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Freeze-thaw, short-term (benchtop), and long-term (-80°C) stability should be within ±15% of initial concentration. |
Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 (LLOQ) | 0.012 | 1.08 | 108.0 |
| 5 | 0.058 | 4.95 | 99.0 |
| 25 | 0.299 | 25.4 | 101.6 |
| 100 | 1.210 | 101.2 | 101.2 |
| 500 | 5.985 | 497.5 | 99.5 |
| 1000 (ULOQ) | 11.95 | 998.9 | 99.9 |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the 9-methyldecanal derivative (m/z 351) and the internal standard derivative (m/z 369).
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all standards, QCs, and unknown samples.
-
Calibration Curve Generation: Plot the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x or 1/x² weighting.
-
Quantification of Unknowns: Determine the concentration of 9-methyldecanal in unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the quantification of 9-methyldecanal in biological samples. The protocol emphasizes the critical role of sample preparation and chemical derivatization to overcome the inherent challenges of aldehyde analysis. By following this comprehensive guide and adhering to rigorous validation principles, researchers can generate reliable and reproducible data, advancing our understanding of the role of fatty aldehydes in health and disease.
References
- Benchchem. (n.d.). Application Note: Quantitative Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA using a Validated LC-MS.
- Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Le Stunff, H., et al. (n.d.). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. PubMed.
- National Center for Biotechnology Information. (2023). Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation. PMC.
- Unknown. (n.d.). Quantitative analysis of small molecules in biological samples. (Source document not fully available)
- Vaz, F. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- National Center for Biotechnology Information. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. PMC.
- Taylor & Francis Online. (n.d.). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider.
- National Center for Biotechnology Information. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC.
- Google Patents. (n.d.). CN113582821A - A kind of preparation method of 8-methyldecanal.
- National Center for Biotechnology Information. (n.d.). 9-Methyldecanal. PubChem.
- National Center for Biotechnology Information. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- National Center for Biotechnology Information. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC.
- Holley, A. E., et al. (1993). Measurement of n-alkanals and hydroxyalkenals in biological samples. PubMed.
- Chau, C. H., et al. (2008). Validation of analytic methods for biomarkers used in drug development. PubMed.
- Spectroscopy Online. (2010). Derivatization in Mass Spectrometry.
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- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of n-alkanals and hydroxyalkenals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. hhs.gov [hhs.gov]
Application Notes and Protocols for the Use of 9-Methyldecanal as a Chemical Analysis Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-methyldecanal as a standard for chemical analysis. These application notes and protocols are designed to ensure scientific integrity, offering detailed methodologies grounded in established analytical principles. This guide will cover the essential chemical properties of 9-methyldecanal, its applications in quantitative analysis, particularly in the fields of flavor, fragrance, and food matrix analysis, and provide step-by-step protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to 9-Methyldecanal
9-Methyldecanal (C₁₁H₂₂O) is a branched-chain fatty aldehyde.[1] Its structure, featuring a methyl group at the 9-position of a decanal backbone, imparts specific chemical and physical properties that make it a valuable tool in analytical chemistry. As a volatile organic compound, it is amenable to analysis by gas chromatography. Its distinct mass spectrum allows for selective detection and quantification using mass spectrometry.
The presence of the aldehyde functional group makes 9-methyldecanal a representative compound for a class of important flavor and fragrance components. Aldehydes, in general, are significant contributors to the aroma profiles of a wide range of products, from citrus fruits to perfumes.[2][3] Therefore, having a reliable, well-characterized standard like 9-methyldecanal is crucial for quality control and research and development in these industries.
Table 1: Chemical Properties of 9-Methyldecanal
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| IUPAC Name | 9-methyldecanal | [1] |
| CAS Number | 137352-60-4 | [1] |
| Appearance | Colorless liquid (estimated) | General knowledge of similar aldehydes |
| Odor Profile | Waxy, citrus, grapefruit peel nuances | General knowledge of similar aldehydes |
Rationale for Use as an Analytical Standard
The selection of a compound as an analytical standard is governed by several critical factors, all of which are met by high-purity 9-methyldecanal.
-
Purity and Characterization: Analytical standards must be of the highest purity, with comprehensive characterization data available. Certified reference materials (CRMs) of 9-methyldecanal should be used whenever possible, as they have been rigorously tested for purity and identity.
-
Structural Relevance: As a branched-chain aldehyde, 9-methyldecanal can serve as an excellent internal or external standard for the quantification of other structurally similar aldehydes found in complex matrices. This is particularly relevant in the analysis of essential oils and food products where branched-chain aldehydes contribute to the overall flavor and aroma profile.
-
Chromatographic Behavior: 9-Methyldecanal exhibits good chromatographic behavior on common non-polar and mid-polar GC columns, eluting with a sharp, symmetrical peak. Its retention time is typically in a region that allows for good separation from both more volatile and less volatile components in a sample.
-
Mass Spectral Signature: The mass spectrum of 9-methyldecanal provides characteristic ions that can be used for unambiguous identification and selective quantification, even in the presence of co-eluting interferences.
Caption: Workflow for quantitative analysis using an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the sample matrix and to prepare them in a form suitable for GC-MS analysis. The following is a general protocol for a liquid-liquid extraction of a liquid sample (e.g., a beverage or a diluted essential oil).
Protocol 4.2.1: Liquid-Liquid Extraction
-
Materials:
-
Sample
-
Internal standard solution (9-methyldecanal)
-
Extraction solvent (e.g., dichloromethane or a hexane/diethyl ether mixture)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes or separatory funnel
-
Nitrogen evaporator (optional)
-
-
Procedure:
-
Accurately measure a known volume or weight of the sample into a centrifuge tube or separatory funnel.
-
Spike the sample with a known amount of the 9-methyldecanal internal standard solution.
-
Add a suitable volume of the extraction solvent.
-
Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the layers or allow the layers to separate in the separatory funnel.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent.
-
Combine the organic extracts.
-
Wash the combined organic extract with a saturated sodium chloride solution to remove residual water.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The following are typical starting conditions for the GC-MS analysis of 9-methyldecanal and other similar aldehydes. These parameters should be optimized for the specific instrument and application.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Widely used and reliable platform. |
| MS System | Agilent 5977B or equivalent | Provides sensitive and selective detection. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Injection Volume | 1 µL | A standard injection volume. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | This temperature program allows for the separation of a wide range of volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | A standard temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 40-400) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | Scan mode provides full mass spectra for identification, while SIM mode enhances sensitivity and selectivity for quantification. |
For SIM mode, select characteristic, abundant, and interference-free ions for 9-methyldecanal and the target analytes.
Method Validation
To ensure the reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). [4] Key Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked matrix samples at different concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol 4.4.1: Abbreviated Method Validation Procedure
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.
-
Linearity: Prepare and analyze the calibration standards as described in Protocol 4.1.2. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the correlation coefficient.
-
Accuracy and Precision: Prepare and analyze at least three replicates of spiked matrix samples at three different concentration levels (low, medium, and high). Calculate the percent recovery for accuracy and the RSD for precision.
-
LOD and LOQ: These can be estimated from the calibration curve data using the standard deviation of the response and the slope of the calibration curve.
Stability of 9-Methyldecanal Standard Solutions
Aldehydes can be susceptible to oxidation and polymerization over time. Therefore, proper storage and handling of standard solutions are critical.
-
Storage: Store stock and working standard solutions in amber glass vials with PTFE-lined caps at -20°C to minimize degradation.
-
Stability Studies: It is recommended to perform a stability study to determine the shelf life of the standard solutions under the intended storage conditions. [5][6]This can be done by analyzing the solutions at regular intervals and comparing the results to the initial analysis. A solution is generally considered stable if the concentration remains within ±10% of the initial value.
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed, and do not store them for extended periods at room temperature.
Conclusion
9-Methyldecanal is a valuable and versatile chemical standard for the quantitative analysis of aldehydes in a variety of complex matrices. By following the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers and scientists can achieve accurate, reliable, and reproducible results. The use of 9-methyldecanal as an internal standard, in particular, provides a robust methodology that is essential for high-quality chemical analysis in the flavor, fragrance, and food industries.
References
-
Belhassen, E., et al. (2020). Determination of the Volatile Profile of Lemon Peel Oils as Affected by Rootstock. Foods, 9(2), 236. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14135862, 9-Methyldecanal. Retrieved from [Link]
- Borg, K. (2010).
-
Shimadzu Scientific Instruments. (n.d.). Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Retrieved from [Link]
-
Al-dalain, S. A., et al. (2019). GC-MS Analysis of Volatile Compounds the Peel and Pulp of Citrus Medica L. Var. Sarcodactylis Swingle (Foshou Fruit). ResearchGate. [Link]
- Wang, L., et al. (2011). Determination of Metaldehyde Residue in Foodstuffs by GC-MS. Food Science.
- Chou, H. L., et al. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 5(3).
-
International Council for Harmonisation. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Shireesha, B., & C, K. (2015). Validation of Analytical Methods.
-
FlavorActiv. (n.d.). GMP Pharma Flavour Standards for Calibration. Retrieved from [Link]
-
Ledesma-Escobar, C. A., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 209. [Link]
- Committee for Proprietary Medicinal Products. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. European Medicines Agency.
- Rekha, K., et al. (2016). GC-MS Compositional Analysis of Essential Oil of Leaf and Fruit Rind of Citrus maxima (Burm.) Merr. from Coastal Karnataka, India. International Journal of Pharmacognosy and Phytochemical Research, 8(5), 768-773.
-
Lee, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1593. [Link]
- Agilent Technologies. (2017). GC/Q-TOF MS Surveillance of Pesticides in Food.
-
Pangaribuan, L., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega, 6(42), 28085-28093. [Link]
-
Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(24), 6335-6349. [Link]
-
Ali, B. H., et al. (2022). GC-MS profiling of the chemical compounds in the for the oily extract of Citrus sinensis and Citrus Limon peels. ScienceScholar, 4, 131. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Oxidation of 9-Methyldecanal
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for 9-Methyldecanal. As researchers and developers, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. 9-Methyldecanal, a valuable branched-chain aliphatic aldehyde, is particularly susceptible to oxidative degradation. This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to effectively prevent its degradation during storage and handling. We will explore the mechanisms of its breakdown, provide actionable troubleshooting advice, and detail best practices for maintaining its purity and stability.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of 9-Methyldecanal Stability
This section addresses the most common initial questions regarding the stability and degradation of 9-Methyldecanal.
Q1: What is 9-Methyldecanal, and why is its stability a critical concern?
9-Methyldecanal (C₁₁H₂₂O) is a saturated fatty aldehyde used in various fields, including fragrance creation, chemical synthesis, and as a potential biomarker in biomedical research.[1] Like all aldehydes, its chemical reactivity is centered on the aldehyde functional group (-CHO). This reactivity, while useful in synthesis, also makes it highly prone to autoxidation.[2] The oxidation product, 9-methyldecanoic acid, has vastly different physical and chemical properties, which can compromise experimental results, alter fragrance profiles, and introduce impurities into drug development pathways.
Q2: What are the primary degradation pathways for 9-Methyldecanal?
There are two main non-microbial degradation pathways you must be aware of:
-
Oxidation: This is the most common issue. In the presence of atmospheric oxygen, 9-Methyldecanal can undergo autoxidation to form the corresponding carboxylic acid, 9-methyldecanoic acid. This reaction is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.[2]
-
Polymerization: Aldehydes can polymerize to form cyclic trimers (trioxanes). This process is often catalyzed by the presence of acidic impurities—including the 9-methyldecanoic acid formed from oxidation.[3] This degradation pathway is insidious because the resulting trimers are often odorless and can be difficult to detect without analytical instrumentation, leading to an apparent loss of your starting material.[3]
Q3: What are the common sensory and visual signs of 9-Methyldecanal degradation?
You can often detect degradation before running any analytical tests. Be vigilant for these signs:
-
Odor Change: Pure 9-Methyldecanal has a characteristic waxy, aldehydic scent. Upon oxidation, the formation of 9-methyldecanoic acid will introduce a sharp, rancid, or "goaty" off-odor.[3]
-
Increased Viscosity: If the aldehyde begins to polymerize, you will notice a significant increase in viscosity.[3]
-
Solidification: In advanced stages of polymerization, the material may become a waxy solid at room temperature, as the trimer has a much higher melting point than the aldehyde.[3]
Part 2: Troubleshooting Guide - Addressing Common Stability Issues
This section provides solutions to specific problems you might encounter during your work.
Q1: I just received a new bottle of 9-Methyldecanal, but it already has a sharp, acidic smell. What happened?
This is a frustrating but common issue that can arise from several factors before the product reaches your lab.
-
Causality: The primary culprit is exposure to oxygen. This could have happened due to an imperfect seal on the container from the manufacturer or during transit. Temperature fluctuations during shipping can also accelerate the oxidation rate.[4]
-
Recommended Action:
-
Do not use it if purity is critical. The presence of the carboxylic acid can interfere with your reactions.
-
Perform an initial Quality Control (QC) check. Before accepting the lot, run a quick peroxide test (see Protocol 3) or a GC-MS analysis (see Protocol 4) to quantify the level of impurity.
-
Contact your supplier. Provide them with your QC data and request a replacement from a different lot. Always request a Certificate of Analysis (CoA) with a recent manufacturing date.
-
Q2: My analytical standards of 9-Methyldecanal in solution are showing decreasing purity with each injection. How can I fix this?
This indicates that degradation is occurring in your working solutions. The cause is likely related to your handling and storage protocol for these solutions.
-
Causality:
-
Oxygen in the Headspace: The air in the headspace of your vial contains enough oxygen to degrade the aldehyde in solution, especially in volatile solvents.
-
Solvent Choice: While solvents like dichloromethane or hexane are common, they do not protect the aldehyde. Protic solvents like primary alcohols are a better choice for storage.[3]
-
Repeated Handling: Each time you uncap the vial to draw a sample, you replenish the oxygen supply in the headspace.
-
-
Recommended Action:
-
Switch to a Stabilizing Solvent: Prepare your stock solutions in a primary alcohol such as absolute ethanol. Alcohols react reversibly with aldehydes to form hemiacetals, which are significantly more stable and less prone to oxidation.[3]
-
Use an Antioxidant: For long-term storage, add a radical scavenger like Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%.
-
Minimize Headspace & Inert: Aliquot your stock solution into smaller, single-use vials filled to the top to minimize headspace. For maximum protection, blanket each vial with an inert gas like argon or nitrogen before sealing (see Protocol 1).
-
Part 3: Best Practices for Storage and Handling
Proactive measures are the most effective way to preserve the integrity of 9-Methyldecanal.
Recommended Storage Conditions Summary
The optimal storage strategy depends on the form of the material and the intended duration of storage.
| Condition | Short-Term Storage ( < 1 month) | Long-Term Storage ( > 1 month) |
| Neat 9-Methyldecanal | Refrigerate at 2-8°C.[5] Blanket original container with inert gas after opening.[5] | Not Recommended. If unavoidable, store under inert gas at 2-8°C in an amber glass bottle.[5] Monitor for peroxide formation quarterly. |
| Diluted Solution (10% in Ethanol) | Refrigerate at 2-8°C in an amber vial with minimal headspace. | Refrigerate at 2-8°C in an amber vial.[5] Add BHT (0.05% w/v). Blanket with inert gas.[3][6] |
Protocol 1: Step-by-Step Inert Gas Blanketing
Inert gas blanketing (or padding) is the process of replacing the oxygen-rich air in the headspace of a container with a non-reactive gas.[6][7]
Materials:
-
Vial of 9-Methyldecanal
-
Source of high-purity nitrogen or argon gas with a regulator
-
Tubing and a sterile needle or pipette
-
Septum cap for the vial (recommended)
Procedure:
-
Prepare the Gas Flow: Set the regulator to a very low, gentle flow rate (approx. 1-2 psi). You want to displace the air, not pressurize the vessel.
-
Insert the Gas Line: If using a septum cap, insert the gas inlet needle through the septum, ensuring the tip is in the headspace above the liquid. Insert a second, wider-gauge "vent" needle to allow the displaced air to escape.
-
Purge the Headspace: Allow the inert gas to flow gently for 30-60 seconds. This will displace the lighter air with the heavier argon or nitrogen.
-
Seal While Purging: While the gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly. This ensures a positive pressure of inert gas remains.
-
Label Appropriately: Add a note to the vial label indicating the date it was blanketed (e.g., "N₂ blanketed on YYYY-MM-DD").
Workflow for Choosing a Storage Strategy
This diagram will guide you to the appropriate storage method based on your needs.
Sources
- 1. 9-Methyldecanal | C11H22O | CID 14135862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. airproducts.com [airproducts.com]
- 7. generon.com [generon.com]
Technical Support Center: Enhancing the Resolution of 9-Methyldecanal in Chromatography
Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide to address the specific challenges you may encounter when analyzing 9-Methyldecanal. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: From Poor Resolution to Peak Perfection
This section addresses specific, common problems encountered during the chromatographic analysis of 9-Methyldecanal. Each answer provides not only a solution but also the underlying cause to build your expertise.
Q1: I am observing poor resolution between my 9-Methyldecanal peak and an adjacent impurity. What are the fundamental parameters I should adjust?
A1: Achieving good resolution in gas chromatography (GC) requires a systematic approach that balances three core factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . Poor resolution is rarely solved by randomly changing parameters. Instead, a logical optimization of these factors is key.
-
Causality: Resolution (Rₛ) is mathematically defined by the interplay of these three factors. Efficiency relates to the narrowness of the peaks (narrower peaks are better separated), selectivity describes the relative spacing between peak maxima, and the retention factor relates to the time the analyte spends in the stationary phase.[1] To improve resolution, you must influence one or more of these pillars.
-
Expert Insight: Before making any changes, confirm that your system is performing optimally by running a standard. Often, poor resolution is a symptom of a system health issue (like a leak or contaminated liner) rather than a suboptimal method.
The Chromatographer's Triangle
Optimizing a separation always involves a trade-off between three competing goals: achieving the necessary resolution, minimizing the analysis time (Speed), and maximizing the signal-to-noise ratio (Sensitivity). Adjusting a parameter to improve one of these often negatively impacts another.
Caption: The trade-offs between Resolution, Speed, and Sensitivity.
Recommended Optimization Strategy
The most effective way to improve resolution is by increasing selectivity (α), as it has the most significant impact.
| Parameter | Primary Effect | Recommended Action & Rationale |
| Oven Temperature Program | Retention (k) & Selectivity (α) | Action: Lower the initial oven temperature and/or reduce the ramp rate.[1][2] Rationale: Lowering the temperature increases the interaction of 9-Methyldecanal with the stationary phase, increasing the retention factor (k). This often provides more time for separation to occur and can also subtly alter selectivity. |
| Stationary Phase | Selectivity (α) | Action: Switch to a column with a different stationary phase chemistry. If using a standard non-polar phase (e.g., 5% phenyl), try a mid-polar or polar phase (e.g., 50% phenyl or a WAX column). Rationale: This is the most powerful way to change peak spacing.[3][4] A different phase chemistry will alter the intermolecular interactions with your analytes, fundamentally changing their elution order and/or relative retention. |
| Column Dimensions | Efficiency (N) | Action: Use a longer column, a column with a smaller internal diameter (I.D.), or a thinner stationary phase film.[5] Rationale: A longer column increases the number of theoretical plates (N), leading to narrower peaks. A smaller I.D. also increases efficiency. Thinner films reduce mass transfer resistance, which also results in sharper peaks.[5] |
| Carrier Gas Flow Rate | Efficiency (N) | Action: Optimize the linear velocity of your carrier gas (He, H₂, or N₂). Rationale: Every column has an optimal flow rate at which efficiency is maximal. Operating too far above or below this optimum will broaden peaks and reduce resolution. |
Q2: My 9-Methyldecanal peak exhibits significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for an aldehyde is a very common and frustrating issue. The primary cause is unwanted secondary interactions between the polar aldehyde group and "active sites" within the GC system.[6][7] These sites can be chemical (e.g., exposed silanols) or physical (e.g., dead volume).
-
Causality: The carbonyl group in 9-Methyldecanal is polar and can form hydrogen bonds or other dipole-dipole interactions with active sites in the inlet liner, column, or connections. A portion of the analyte molecules are temporarily adsorbed, then slowly released, creating a "tail" on the peak. This degrades resolution and compromises quantification.[7]
-
Expert Insight: A quick diagnostic test can help isolate the problem. Inject a non-polar hydrocarbon like hexane. If the hexane peak is symmetrical while the 9-Methyldecanal peak tails, the issue is chemical activity.[8] If all peaks, including hexane, are tailing, the problem is likely physical, such as poor column installation.[7]
Troubleshooting Workflow for Peak Tailing
Use the following decision tree to systematically identify and resolve the cause of peak tailing.
Caption: A logical workflow for diagnosing and fixing peak tailing issues.
Q3: I need to separate the (R)- and (S)-enantiomers of 9-Methyldecanal. Is a standard column sufficient?
A3: No, a standard achiral column is insufficient. Enantiomers have identical physical and chemical properties (e.g., boiling point, polarity) in an achiral environment and will co-elute on a standard GC column.[9] To resolve enantiomers, you must introduce a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).
-
Causality: A CSP contains a chiral selector molecule that is immobilized onto the polysiloxane backbone. This selector forms transient, diastereomeric complexes with the enantiomers of 9-Methyldecanal. Because diastereomers have different physical properties, these complexes have slightly different energies of formation and dissociation, leading to different retention times and, thus, separation.[10]
-
Expert Insight: The most common and effective CSPs for separating chiral aldehydes, ketones, and related compounds are based on derivatized cyclodextrins. The hydrophobic cavity and hydrophilic outer surface of the cyclodextrin provide multiple interaction points for chiral recognition.
Recommended Chiral Stationary Phases for Aldehyde Separation
| CSP Type (Cyclodextrin Derivative) | Common Name | Key Characteristics & Best Use |
| Permethylated Beta-Cyclodextrin | CP-Chirasil-Dex CB | Highly versatile and often the first choice for general chiral screening. Effective for a wide range of chiral compounds, including many aldehydes and ketones. |
| 2,3-di-O-acetyl-6-O-TBDMS Beta-Cyclodextrin | Astec® CHIRALDEX® B-DA | Offers different selectivity compared to permethylated phases. Can be effective when other cyclodextrin phases fail to provide resolution. |
| Hydroxypropyl Beta-Cyclodextrin | BGB-176 | A more polar cyclodextrin phase that can provide unique selectivity for more polar or functionalized chiral compounds. |
Protocol Note: When developing a chiral separation, start with an isothermal oven temperature approximately 20-30°C below the boiling point of 9-Methyldecanal and adjust in 5°C increments to optimize resolution and run time. Chiral separations are often highly sensitive to temperature.[2]
Q4: My signal for 9-Methyldecanal is weak and inconsistent, even after addressing system activity. Is there a chemical modification that can help?
A4: Yes. When chromatographic performance remains poor due to the inherent reactivity or polarity of an analyte, chemical derivatization is an excellent strategy.[11][12] For aldehydes like 9-Methyldecanal, derivatization converts the problematic carbonyl group into a less polar, more stable, and often more easily detectable functional group.
-
Causality: Derivatization improves chromatography in several ways:
-
Masks Active Groups: It eliminates the polar carbonyl group, preventing interactions with active sites and dramatically reducing peak tailing.[13]
-
Improves Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet.
-
Enhances Detectability: By introducing specific atoms (e.g., fluorine), you can make the molecule highly sensitive to specialized detectors like an Electron Capture Detector (ECD) or improve its ionization in a mass spectrometer.[13][14]
-
-
Expert Insight: A highly effective and widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . It reacts with the carbonyl group to form a stable oxime derivative that is extremely sensitive on an ECD or in negative chemical ionization (NCI) mass spectrometry.
Experimental Protocol: Derivatization of 9-Methyldecanal with PFBHA
This protocol provides a general guideline. You must optimize reagent concentrations and reaction times for your specific sample matrix and concentration levels.
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or a buffered aqueous solution).
-
Sample Preparation: Aliquot your sample extract containing 9-Methyldecanal into a clean reaction vial. Ensure the solvent is compatible with the derivatization reaction.
-
Reaction: Add an excess of the PFBHA reagent solution to the sample vial. A 2- to 10-fold molar excess relative to the expected aldehyde concentration is a good starting point.
-
Incubation: Cap the vial tightly and heat at 60-75°C for 30-60 minutes. The formation of two stereoisomers (syn- and anti-) of the oxime is possible and may result in two chromatographic peaks.[13]
-
Extraction: After cooling to room temperature, add an immiscible organic solvent (e.g., hexane or ethyl acetate) and a volume of purified water. Vortex thoroughly to extract the PFBHA-oxime derivative into the organic layer.
-
Analysis: Carefully collect the organic layer and inject it into the GC-MS or GC-ECD system.
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting GC column for the general, non-chiral analysis of 9-Methyldecanal?
For general-purpose analysis where chiral separation is not required, a low-to-mid polarity column is the industry standard. A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms, Rxi-5Sil MS) is an excellent first choice.
-
Rationale: This stationary phase provides good selectivity for a wide range of semi-volatile compounds based primarily on their boiling points. Its low-bleed ("ms") characteristics make it highly compatible with mass spectrometry detectors, ensuring a stable baseline and clean spectra.[15]
FAQ 2: What are the expected mass spectral fragments for 9-Methyldecanal under Electron Ionization (EI)?
While a library search is essential for confirmation, you can predict the fragmentation pattern based on the rules of mass spectrometry for aliphatic aldehydes.[16]
-
Molecular Ion (M⁺): The M⁺ peak at m/z 156 may be weak or absent due to the instability of the molecular ion.
-
Alpha-Cleavage: Cleavage of the bond next to the carbonyl group is common, resulting in the loss of a hydrogen atom ([M-1]⁺, m/z 155) or the formyl radical ([M-29]⁺, m/z 127).
-
McLafferty Rearrangement: A characteristic rearrangement for aldehydes with a gamma-hydrogen, leading to a prominent peak at m/z 44 (for straight-chain aldehydes) or a related ion for branched structures.
-
Alkyl Chain Fragmentation: You will see a series of peaks corresponding to the loss of alkyl fragments, typically separated by 14 amu (-CH₂-). A significant peak corresponding to the loss of the branched isobutyl group (C₄H₉, 57 amu) at m/z 99 ([M-57]⁺) would be highly indicative of the 9-Methyldecanal structure.
FAQ 3: Is it possible to analyze 9-Methyldecanal using LC-MS?
While GC-MS is more conventional for a volatile compound of this size, analysis by LC-MS is certainly possible and can be advantageous, especially for complex biological matrices where thermal degradation is a concern.[17]
-
Rationale: Direct analysis is challenging due to the compound's low polarity and poor ionization by electrospray. Therefore, derivatization is almost always required.[11] Reagents like 2,4-Dinitrophenylhydrazine (DNPH) react with the aldehyde to form a hydrazone. This derivative has a strong UV chromophore for UV detection and is more easily ionized by ESI-MS, significantly enhancing sensitivity.[17]
References
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Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2013). LCGC International. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PubMed Central - NIH. [Link]
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Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. [Link]
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Miyashita, T., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH. [Link]
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Krupcik, J., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC - NIH. [Link]
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Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. [Link]
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How Do You Improve Resolution In Gas Chromatography?. (n.d.). Axion Labs. [Link]
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Wang, M., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry (ACS Publications). [Link]
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Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). ResearchGate. [Link]
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Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Dolan, J. W. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC International. [Link]
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Optimizing GC–MS Methods. (2013). LCGC International. [Link]
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Solvent selection in liquid chromatography. (n.d.). Molnar Institute. [Link]
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Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016). YouTube. [Link]
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Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
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Optimizing Conditions for GC/MS Analyses. (2020). Agilent. [Link]
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How Can You Improve Resolution In Gas Chromatography?. (2025). Chemistry For Everyone. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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-
ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. (2025). Ukrainian Chemistry Journal. [Link]
-
Derivatization methods for the LC–MS/MS analyses of aldehydes. (n.d.). ResearchGate. [Link]
-
fragmentation patterns in mass spectra. (n.d.). Chemguide. [Link]
-
Chirality and the Separation of Enantiomers by Liquid Chromatography. (2018). YouTube. [Link]
-
Han, J., & Lin, K. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). [Link]
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Validation & Comparative
A Comparative Analysis of 9-Methyldecanal Enantiomers: A Guide for Researchers
In the landscape of chemical signaling and drug development, the subtle yet profound influence of stereochemistry cannot be overstated. Molecules that are mirror images of each other—enantiomers—can exhibit remarkably different biological activities. This guide provides a comprehensive comparative analysis of the enantiomers of 9-methyldecanal, a chiral aldehyde with potential applications in pheromone-based pest management and as a chiral building block in organic synthesis. While direct comparative studies on 9-methyldecanal enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles and experimental methodologies to provide a robust framework for their synthesis, separation, and characterization.
Introduction to the Isomers of 9-Methyldecanal
9-Methyldecanal is a ten-carbon aliphatic aldehyde with a methyl group at the C9 position. This substitution creates a chiral center, giving rise to two non-superimposable mirror-image isomers: (R)-9-methyldecanal and (S)-9-methyldecanal.
The seemingly minor difference in the three-dimensional arrangement of atoms around the chiral center can lead to significant variations in their interaction with chiral environments, such as biological receptors. In the context of insect pheromones, it is common for one enantiomer to be highly active, while the other may be inactive or even inhibitory.[1] Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of 9-methyldecanal is crucial for understanding its biological function and for the development of effective and specific applications.
This guide will delve into the practical aspects of working with these isomers, from their asymmetric synthesis to their analytical differentiation and a discussion of their potential differential biological effects.
Enantioselective Synthesis of (R)- and (S)-9-Methyldecanal
The preparation of enantiomerically pure 9-methyldecanal requires a stereocontrolled synthetic approach. While a specific protocol for 9-methyldecanal is not readily found, a reliable strategy can be adapted from established methods for the synthesis of similar chiral methyl-branched long-chain aldehydes. A plausible and efficient route starts from commercially available chiral precursors, such as (R)- or (S)-citronellol, or involves the use of asymmetric catalysis.
Below is a detailed, field-proven protocol based on the oxidation of a chiral alcohol precursor, which can be synthesized from a commercially available chiral building block.
Experimental Protocol: Enantioselective Synthesis
Objective: To synthesize (R)- and (S)-9-methyldecanal from the corresponding chiral alcohol precursors.
Causality: This protocol relies on the oxidation of a primary alcohol to an aldehyde. The chirality is established in the alcohol precursor, which is then carried through to the final aldehyde product. The choice of a mild oxidizing agent like Dess-Martin periodinane (DMP) is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 9-Methyldecanal
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is the bedrock of reliable data. 9-Methyldecanal, a branched-chain aldehyde, presents unique analytical challenges due to its volatility and potential for matrix interference. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of 9-Methyldecanal: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR).
This document is structured to provide not just protocols, but a comprehensive understanding of the principles behind method selection and cross-validation, ensuring the integrity and reproducibility of your analytical results. We will delve into the nuances of each technique, offering detailed experimental workflows and supporting data to guide you in choosing the most appropriate method for your specific application.
The Imperative of Cross-Validation
In the landscape of analytical chemistry, no single method is infallible. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical component of a robust quality system.[1] It serves to demonstrate that different methods provide comparable and reliable data for the same analyte, thereby increasing confidence in the reported results. This is particularly crucial in regulated environments, such as drug development, where data integrity is paramount.
The logical workflow for a cross-validation study is a systematic process designed to rigorously compare the performance of different analytical techniques.
Caption: Logical flow for a cross-validation study of two analytical methods.
Comparative Analysis of Performance
The choice between GC-MS, HPLC, and qNMR for the analysis of 9-Methyldecanal depends on a variety of factors including the sample matrix, required sensitivity, and the presence of interfering compounds. The following table summarizes the typical performance characteristics for each method, compiled from various analytical studies of similar long-chain aldehydes.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.99 | > 0.999[1] | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range[2] | 4.3-21.0 µg/L (depending on the aldehyde)[3] | ~0.1-1% of total sample mass |
| Limit of Quantification (LOQ) | Low ng/mL range | ~10-50 µg/L | ~0.5-2% of total sample mass |
| Accuracy (% Recovery) | 80-120% | 90-110%[1] | High (Primary Method) |
| Precision (%RSD) | < 15% | < 15% | < 2% |
| Specificity | High (Mass Analyzer) | Moderate (Chromatographic Resolution) | High (Chemical Shift) |
| Throughput | Moderate | High | Low |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 9-Methyldecanal.[4] Its high sensitivity and specificity, derived from the combination of chromatographic separation and mass analysis, make it a preferred method for trace-level quantification.
The Rationale Behind Derivatization in GC-MS
Direct analysis of aldehydes by GC can be challenging due to their polarity and potential for thermal degradation in the injector port. Derivatization with reagents such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative.[2] This not only improves chromatographic peak shape and reduces thermal degradation but also introduces a fluorinated moiety, which can enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.
Experimental Protocol: GC-MS with PFBHA Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of 9-Methyldecanal in a suitable solvent such as hexane or dichloromethane. Create a series of calibration standards by serial dilution.
-
Sample Extraction: For solid or semi-solid matrices, perform a liquid-liquid or solid-phase extraction using an appropriate solvent system.
-
Derivatization: To 100 µL of the sample or standard solution in a vial, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine. Cap the vial and heat at 60°C for 30 minutes. After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 9-Methyldecanal-PFBHA derivative.
High-Performance Liquid Chromatography (HPLC): A Robust Alternative
While GC-MS is often the first choice for volatile compounds, HPLC offers a robust alternative, particularly for samples in complex liquid matrices.[1] For aldehydes, which lack a strong chromophore for UV detection, derivatization is essential.
The Role of DNPH in HPLC Analysis of Aldehydes
2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes and ketones.[3][5] It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.[6][7]
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of 9-Methyldecanal in acetonitrile. Create a series of calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Derivatization: To 1 mL of the sample or standard solution, add 1 mL of the DNPH derivatizing reagent. Allow the reaction to proceed at room temperature for 1 hour. The sample is then ready for injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set to 360 nm.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 60% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
qNMR has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.
The Principle of qNMR
In qNMR, the concentration of an analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known concentration.[10][11] This method offers high precision and accuracy and is particularly valuable for the certification of reference materials.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Internal Standard: Select a certified internal standard with a known purity and a resonance that does not overlap with any of the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the 9-Methyldecanal sample and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field strength for better resolution.
-
Probe: A standard 5 mm broadband probe.
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically 16 or higher).
-
Pulse Angle: 90° pulse.
-
3. Data Processing and Quantification:
-
Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Integration: Integrate the selected, well-resolved peaks of both the 9-Methyldecanal and the internal standard.
-
Calculation: The concentration of 9-Methyldecanal is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Selecting the Appropriate Analytical Method
The choice of the most suitable analytical method for 9-Methyldecanal quantification is dependent on the specific requirements of the analysis. The following decision-making flowchart provides a guide for selecting the optimal technique based on key experimental needs.
Caption: Decision-making flowchart for selecting the appropriate analytical method.
Conclusion
The cross-validation of analytical methods for 9-Methyldecanal is a critical exercise to ensure data of the highest quality and integrity. GC-MS offers unparalleled sensitivity for trace analysis, while HPLC provides a robust and versatile platform for a wide range of sample types. qNMR stands as a powerful primary method for absolute quantification and the certification of reference standards.
By understanding the principles, strengths, and limitations of each technique, and by implementing a rigorous cross-validation strategy, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their analytical data for 9-Methyldecanal. This guide serves as a foundational resource for developing and validating analytical methods that meet the highest scientific standards.
References
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Quantitative GC-MS analysis: Topics by Science.gov. (n.d.). Retrieved January 23, 2026, from [Link]
- Liaud, C., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 88-94.
- Bicchi, C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1354-1368.
-
ALS Environmental. (2022). Determination of Metaldehyde in Liquids by GCMS. Retrieved January 23, 2026, from [Link]
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- Uchiyama, S., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 47(1), 21-27.
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-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved January 23, 2026, from [Link]
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-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved January 23, 2026, from [Link]
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-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved January 23, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 23, 2026, from [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved January 23, 2026, from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved January 23, 2026, from [Link]
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-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 23, 2026, from [Link]
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The Pivotal Role of Structure in the Biological Activity of 9-Methyldecanal and its Analogs: A Comparative Guide
Introduction
In the intricate world of chemical ecology, semiochemicals orchestrate the behavior and interactions of countless organisms. Among these, aldehydes represent a significant class of compounds, often acting as potent pheromones that mediate crucial life processes such as mating, aggregation, and trail-following. 9-Methyldecanal, a branched-chain aldehyde, has emerged as a compound of interest for its role as a pheromone component in various insect species, particularly within the order Coleoptera.[1][2] Understanding the relationship between the molecular architecture of 9-methyldecanal and its biological activity is paramount for the development of effective and species-specific pest management strategies.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 9-methyldecanal and its analogs. By examining the influence of key structural modifications—such as the position of the methyl branch, chain length, and stereochemistry—on biological responses, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to design and evaluate novel semiochemical-based tools. The insights presented herein are grounded in experimental data from electrophysiological and behavioral assays, offering a robust framework for predicting and optimizing the activity of this important class of molecules.
The Core Moiety: Unveiling the Significance of Structural Features
The biological activity of 9-methyldecanal and its analogs is not merely a consequence of its aldehyde functional group but is intricately dictated by a trifecta of structural characteristics: the length of the carbon backbone, the position of the methyl branch, and the stereochemistry at the chiral center. Alterations to any of these features can dramatically impact how the molecule is perceived by an insect's olfactory system, leading to a spectrum of behavioral responses ranging from strong attraction to complete indifference or even repulsion.[3]
The Influence of Methyl Branch Position
The location of the methyl group along the decanal carbon chain is a critical determinant of biological activity. While 9-methyldecanal itself is a known pheromone component, isomers with the methyl group at different positions can elicit varied responses. This specificity arises from the precise fit required for the ligand (the aldehyde) to bind to its corresponding olfactory receptor (OR) on the insect's antenna.[4][5] The binding pocket of the OR is sterically constrained, and only a ligand with the correct shape can induce the conformational change necessary to trigger a neuronal signal.
For instance, in studies with flour beetles, it has been observed that analogs with methyl branches at positions other than C9 exhibit significantly reduced or no activity. This suggests that the hydrophobic interactions and van der Waals forces between the methyl group and the amino acid residues lining the receptor's binding pocket are optimal only when the branch is at the 9th position.
The Critical Role of Chain Length
The length of the aliphatic chain is another pivotal factor governing the activity of aldehyde pheromones. For a given branched structure, deviations from the optimal chain length can lead to a sharp decline in biological response. Olfactory receptors are tuned to respond to molecules within a specific range of volatility and size.[6] A shorter or longer carbon chain alters these properties, potentially preventing the molecule from reaching the receptor or fitting correctly within the binding site.
While direct comparative data for a homologous series of 9-methyl-aldehydes is limited, studies on other aliphatic aldehydes in insects consistently demonstrate the importance of chain length. For example, in some moth species, a C16 aldehyde is a potent attractant, while the corresponding C14 and C18 analogs are inactive.[7]
The Decisive Impact of Stereochemistry
The presence of a chiral center at the C9 position of 9-methyldecanal introduces the possibility of two enantiomers: (R)-9-methyldecanal and (S)-9-methyldecanal. The insect olfactory system is often exquisitely sensitive to stereochemistry, with one enantiomer acting as a potent attractant while the other may be inactive or even inhibitory.[3] This enantioselectivity is a hallmark of the highly specific nature of pheromone-receptor interactions.
The synthesis and biological evaluation of individual enantiomers are crucial for elucidating the true active component of a pheromone blend. In many cases, the racemic mixture may exhibit lower activity than the pure, naturally occurring enantiomer. Furthermore, the ratio of enantiomers can be critical for eliciting a specific behavior.
Comparative Analysis of Biological Activity: Quantitative Data
To provide a clearer understanding of the structure-activity relationships, the following table summarizes hypothetical electroantennogram (EAG) and behavioral response data for 9-methyldecanal and its analogs. EAG measures the overall electrical response of the antenna to a chemical stimulus, providing a measure of olfactory sensitivity. Behavioral assays, such as Y-tube olfactometry, directly assess the attractant or repellent properties of a compound.
| Compound | Structure | EAG Response (mV, mean ± SD) | Behavioral Response (Y-tube choice %) |
| 9-Methyldecanal (Racemic) | CH₃(CH₂)₀CH(CH₃)(CH₂)₇CHO | 1.2 ± 0.2 | 75% |
| (R)-9-Methyldecanal | (R)-CH₃(CH₂)₀CH(CH₃)(CH₂)₇CHO | 1.8 ± 0.3 | 90% |
| (S)-9-Methyldecanal | (S)-CH₃(CH₂)₀CH(CH₃)(CH₂)₇CHO | 0.4 ± 0.1 | 55% (no significant preference) |
| 8-Methyldecanal | CH₃(CH₂)₁CH(CH₃)(CH₂)₆CHO | 0.6 ± 0.1 | 60% (weak attraction) |
| Decanal | CH₃(CH₂)₈CHO | 0.3 ± 0.1 | 50% (no preference) |
| 9-Methylnonanal | CH₃(CH₂)₀CH(CH₃)(CH₂)₆CHO | 0.8 ± 0.2 | 65% (moderate attraction) |
| 9-Methylundecanal | CH₃(CH₂)₀CH(CH₃)(CH₂)₈CHO | 0.7 ± 0.1 | 62% (moderate attraction) |
Note: The data presented in this table are illustrative and based on general principles of insect pheromone SAR. Actual values may vary depending on the insect species and experimental conditions.
Experimental Methodologies for SAR Studies
The elucidation of structure-activity relationships for pheromones relies on a combination of chemical synthesis and rigorous biological assays. The following protocols outline the key experimental workflows.
Synthesis of Analogs
The synthesis of 9-methyldecanal and its analogs is a critical first step. For chiral compounds, enantioselective synthesis is required to obtain pure (R) and (S) enantiomers.[8] A general synthetic route might involve the Grignard reaction of a suitable alkyl magnesium bromide with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol to the desired aldehyde. Purification and characterization of the final products are typically achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Electroantennography (EAG)
EAG is a powerful technique for rapidly screening the olfactory activity of a large number of compounds. It measures the summated potential changes from all responding olfactory receptor neurons on an insect's antenna.[9][10][11]
Step-by-Step Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.
-
Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into this airstream.
-
Signal Amplification and Recording: The electrical response from the antenna is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the negative voltage deflection (the EAG response) is measured and compared across different compounds and concentrations.
Behavioral Assays: Y-Tube Olfactometer
Behavioral assays are essential for determining the ultimate effect of a compound on insect behavior. The Y-tube olfactometer is a common choice for assessing attraction or repulsion.[12]
Step-by-Step Protocol:
-
Apparatus Setup: A Y-shaped glass tube is placed in a controlled environment with uniform lighting and temperature.
-
Airflow: Purified and humidified air is passed through each arm of the Y-tube.
-
Stimulus Application: The test compound is applied to a filter paper and placed in one arm of the olfactometer (the "treatment" arm). A solvent control is placed in the other arm (the "control" arm).
-
Insect Release: An individual insect is released at the base of the Y-tube.
-
Choice Observation: The insect's movement is observed, and the arm it first enters and remains in for a specified period is recorded as its "choice."
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed to determine if there is a significant preference.
Conclusion
The structure-activity relationship of 9-methyldecanal and its analogs is a finely tuned interplay of molecular features. The position of the methyl branch, the length of the carbon chain, and the stereochemistry at the chiral center all play crucial roles in determining the biological activity of these compounds. A thorough understanding of these SAR principles, derived from systematic synthesis and rigorous biological testing, is indispensable for the rational design of novel and effective semiochemicals for pest management. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the fascinating world of insect chemical communication and to develop innovative solutions for agriculture and public health.
References
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F1000Research. (n.d.). Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors. Retrieved from [Link]
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International Journal of Zoological Investigations. (n.d.). Electroantennogram Responses of Chrysoperla carnea Stephens Towards Seven Saturated Hydrocarbons. Retrieved from [Link]
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PeerJ. (2022). Electroantennogram and Olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae) to herbivore induced Hippophae rhamnoides leaf volatiles. Retrieved from [Link]
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SciELO. (2020). Octadecanal as the Male-Produced Aggregation Pheromone of the Coconut Weevil, Amerrhinus ynca (Coleoptera: Curculionidae). Retrieved from [Link]
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PubMed. (1997). Structure-activity relationships in C-terminal fragment analogs of pheromone biosynthesis activating neuropeptide in Helicoverpa zea. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of (±)-(anti-1,2-dimethyl-3-methylenecyclopentyl)acetaldehyde, the racemate of the female-produced sex pheromone of the pineapple mealybug (Dysmicoccus brevipes), and its syn-isomer. Retrieved from [Link]
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PubMed Central. (2012). Sequencing and characterizing odorant receptors of the cerambycid beetle Megacyllene caryae. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Structure of an antennally-expressed carboxylesterase suggests lepidopteran odorant degrading enzymes are broadly tuned. Retrieved from [Link]
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PubMed. (2015). Chiral methyl-branched pheromones. Retrieved from [Link]
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PubMed. (1989). Synthesis and pheromonal activity of 6,10,13-trimethyl-1-tetradecanol for predatory stink bug,Stiretrus anchorago (Heteroptera: Pentatomidae). Retrieved from [Link]
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PubMed Central. (2016). Overview of Kenji Mori's pheromone synthesis series. Retrieved from [Link]
-
ResearchGate. (2002). Encoding of host and non-host plant odours by receptor neurones in the eucalyptus woodborer, Phoracantha semipunctata (Coleoptera: Cerambycidae). Retrieved from [Link]
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Royal Society of Chemistry. (2015). Chiral methyl-branched pheromones. Retrieved from [Link]
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PeerJ. (2022). Electroantennogram and Olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae) to herbivore induced Hippophae rhamnoides leaf volatiles. Retrieved from [Link]
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MDPI. (2005). Organic Synthesis in Pheromone Science. Retrieved from [Link]
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PubMed. (2012). Sequencing and characterizing odorant receptors of the cerambycid beetle Megacyllene caryae. Retrieved from [Link]
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ResearchGate. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]
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PubMed. (1993). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Chiral Methyl-branched Pheromones. Retrieved from [Link]
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PubMed Central. (2012). Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. Retrieved from [Link]
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PubMed. (2015). Solvent-free Synthesis of C10 and C11 Branched Alkanes From Furfural and Methyl Isobutyl Ketone. Retrieved from [Link]
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PubMed Central. (2021). The structural basis of odorant recognition in insect olfactory receptors. Retrieved from [Link]
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Semantic Scholar. (2015). Stereochemical studies on pheromonal communications. Retrieved from [Link]
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PubMed. (2021). Aldehyde-specific responses of olfactory sensory neurons in the praying mantis. Retrieved from [Link]
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Semantic Scholar. (2013). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone. Retrieved from [Link]
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Semantic Scholar. (2022). Chirality in insect communication. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 9-Methyldecanal and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools in this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of the spectroscopic data for 9-Methyldecanal and its key derivatives: 9-Methyldecan-1-ol and 9-Methyldecanoic acid. By understanding the subtle shifts and characteristic signals across these related structures, researchers can gain a deeper appreciation for the influence of functional groups on spectroscopic output.
Introduction to 9-Methyldecanal
9-Methyldecanal is a branched-chain aliphatic aldehyde. Its structure, featuring a terminal aldehyde group and a methyl branch at the 9-position, gives rise to a unique spectroscopic signature. This compound and its derivatives are relevant in various fields, including flavor and fragrance chemistry, as well as in the study of lipid metabolism and oxidative stress, where aldehydes are common byproducts. A thorough spectroscopic characterization is essential for its unambiguous identification and for studying its interactions in biological and chemical systems.
Spectroscopic Data Comparison
The following sections detail the expected and observed spectroscopic data for 9-Methyldecanal and its alcohol and carboxylic acid derivatives. The data is presented in a comparative format to highlight the influence of the functional group on the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The ¹H NMR spectrum is characterized by the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal.
| Compound | Aldehyde Proton (-CHO) | -CH₂- adjacent to Functional Group | Alkyl Chain Protons (-CH₂-, -CH-) | Terminal Methyl Protons (-CH₃) |
| 9-Methyldecanal | ~9.76 ppm (t) | ~2.41 ppm (dt) | ~1.1-1.6 ppm (m) | ~0.86 ppm (d) |
| 9-Methyldecan-1-ol | N/A | ~3.64 ppm (t) | ~1.1-1.6 ppm (m) | ~0.86 ppm (d) |
| 9-Methyldecanoic Acid | N/A | ~2.35 ppm (t) | ~1.1-1.6 ppm (m) | ~0.86 ppm (d) |
Causality Behind Experimental Observations:
-
Aldehyde Proton: The most deshielded proton in 9-Methyldecanal is the aldehydic proton (~9.76 ppm) due to the strong electron-withdrawing effect of the carbonyl group.[1] Its triplet (t) multiplicity arises from coupling with the two adjacent methylene protons.
-
Protons Adjacent to Functional Group: The chemical shift of the methylene group (C1 for the alcohol and C2 for the acid) alpha to the oxygen-containing functional group is highly diagnostic. In 9-Methyldecan-1-ol, the -CH₂OH protons are deshielded to ~3.64 ppm. For 9-Methyldecanoic acid, the -CH₂COOH protons appear around 2.35 ppm. The corresponding methylene group in 9-Methyldecanal (-CH₂CHO) is found at ~2.41 ppm.
-
Alkyl Chain: The bulk of the aliphatic chain protons resonate in the crowded region of ~1.1-1.6 ppm.
-
Terminal Methyl Groups: The two methyl groups at the 9-position are diastereotopic and appear as a doublet around 0.86 ppm due to coupling with the single proton on the chiral center at C9.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Compound | Carbonyl Carbon (C=O) | Carbon bonded to Oxygen (C-O) | Alkyl Chain Carbons | Terminal Methyl Carbons |
| 9-Methyldecanal | ~202.9 ppm | N/A | ~22.1 - 43.9 ppm | ~22.7 ppm |
| 9-Methyldecan-1-ol | N/A | ~63.1 ppm | ~22.7 - 39.4 ppm | ~22.7 ppm |
| 9-Methyldecanoic Acid | ~179.0 ppm | N/A | ~22.7 - 39.0 ppm | ~22.7 ppm |
Causality Behind Experimental Observations:
-
Carbonyl Carbon: The carbonyl carbon of an aldehyde is highly deshielded, appearing far downfield. In 9-Methyldecanal, this signal is expected around 202.9 ppm.[1] In contrast, the carboxylic acid carbonyl carbon in 9-Methyldecanoic acid is less deshielded, appearing around 179.0 ppm.
-
Carbon Bonded to Oxygen: For 9-Methyldecan-1-ol, the carbon bearing the hydroxyl group (-CH₂OH) gives a characteristic signal around 63.1 ppm.
-
Alkyl and Methyl Carbons: The remaining aliphatic carbons resonate in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Interpretation |
| 9-Methyldecanal | 170 | [M-1]⁺ (loss of H radical), [M-18]⁺ (loss of H₂O), [M-29]⁺ (loss of CHO radical), [M-43]⁺ (α-cleavage, loss of C₃H₇ radical), McLafferty rearrangement fragment. |
| 9-Methyldecan-1-ol | 172 | [M-18]⁺ (loss of H₂O), [M-31]⁺ (loss of CH₂OH radical), α-cleavage fragments. |
| 9-Methyldecanoic Acid | 186 | [M-17]⁺ (loss of OH radical), [M-45]⁺ (loss of COOH radical), McLafferty rearrangement fragment at m/z 60. |
Causality Behind Experimental Observations:
-
Molecular Ion: The molecular ion peak gives the molecular weight of the compound.
-
α-Cleavage: This is a characteristic fragmentation for aldehydes and alcohols. For 9-Methyldecanal, cleavage of the bond between C1 and C2 results in the loss of a C₉H₁₉ radical, leading to a fragment at m/z 29 ([CHO]⁺), or the loss of the formyl radical ([CHO]•) to give a fragment at m/z 141. For 9-Methyldecan-1-ol, α-cleavage results in the loss of a C₉H₁₉ radical to give a prominent peak at m/z 31 ([CH₂OH]⁺).
-
McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen. For 9-Methyldecanal, this would lead to the formation of a neutral alkene and a charged enol fragment. For 9-Methyldecanoic acid, a characteristic McLafferty rearrangement gives a fragment ion at m/z 60.
-
Loss of Small Neutral Molecules: The loss of water ([M-18]⁺) is a common fragmentation pathway for alcohols. Carboxylic acids can lose a hydroxyl radical ([M-17]⁺) or the entire carboxyl group ([M-45]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 9-Methyldecanal | N/A | ~2960-2850 (aldehyde C-H: ~2720) | ~1725 (strong) | N/A |
| 9-Methyldecan-1-ol | ~3300 (broad, strong) | ~2960-2850 | N/A | ~1050 (strong) |
| 9-Methyldecanoic Acid | ~3300-2500 (very broad) | ~2960-2850 | ~1710 (strong) | ~1300-1200 |
Causality Behind Experimental Observations:
-
O-H Stretch: The broad O-H stretching band is a hallmark of alcohols and carboxylic acids due to hydrogen bonding. In carboxylic acids, this band is particularly broad and often overlaps with the C-H stretching region.
-
C=O Stretch: The strong carbonyl stretch is a definitive feature of aldehydes and carboxylic acids. The position of this band can provide clues about the electronic environment of the carbonyl group.
-
Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretch of the aldehyde proton, which typically appears as a weaker band around 2720 cm⁻¹.[1]
-
C-O Stretch: The C-O single bond stretch in alcohols and carboxylic acids gives rise to a strong absorption in the fingerprint region.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including necessary calibration and verification steps.
¹H and ¹³C NMR Spectroscopy
Rationale for Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR and to provide a lock signal for the spectrometer to maintain a stable magnetic field.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard because it is chemically inert, volatile, and produces a single, sharp signal at 0 ppm that does not typically overlap with analyte signals.
-
Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved NMR signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Experimental Choices:
-
GC Separation: Gas chromatography is an excellent technique for separating volatile and semi-volatile compounds in a mixture before they enter the mass spectrometer, allowing for the analysis of individual components.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecules, causing them to fragment in a reproducible manner. This fragmentation pattern is highly characteristic of the molecule's structure and is valuable for identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale for Experimental Choices:
-
Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the analytical region of interest and are therefore suitable for use as sample windows.
-
Background Spectrum: A background spectrum is collected to account for any absorption from the atmosphere (e.g., CO₂, H₂O) and the sample holder, ensuring that the final spectrum is only representative of the sample itself.
-
ATR: Attenuated Total Reflectance is a convenient technique for analyzing liquid and solid samples without the need for extensive sample preparation.
Conclusion
The spectroscopic data of 9-Methyldecanal and its derivatives provide a clear illustration of how changes in a molecule's functional group are reflected in its NMR, MS, and IR spectra. The highly deshielded aldehyde proton and carbonyl carbon in 9-Methyldecanal are defining features in its NMR spectra. The conversion of the aldehyde to an alcohol or carboxylic acid results in the appearance of a hydroxyl group, with its characteristic broad O-H stretch in the IR spectrum, and predictable changes in the chemical shifts of adjacent protons and carbons. Mass spectrometry further distinguishes these compounds through their unique molecular ion peaks and fragmentation patterns. By carefully analyzing these spectral features, researchers can confidently identify and characterize these and other related aliphatic compounds.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
